VPC-14449
説明
特性
IUPAC Name |
4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNRGRZOLVWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VPC-14449: A Technical Guide to a Novel Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-14449 is an investigational small molecule inhibitor of the androgen receptor (AR), a critical driver of prostate cancer progression. Unlike current anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound employs a novel mechanism of action by directly targeting the DNA-binding domain (DBD). This unique approach offers a promising strategy to overcome resistance mechanisms that emerge with conventional treatments, particularly those involving AR splice variants that lack the LBD. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Mechanism of Action: Inhibition of AR-DNA Binding
The primary mechanism of action of this compound is the inhibition of the androgen receptor's ability to bind to DNA. By targeting a surface-exposed pocket on the AR DNA-binding domain (DBD), specifically near the P-box recognition helix, this compound interferes with the interaction between the AR and androgen response elements (AREs) on target genes.[1][2] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of AR-regulated genes that drive prostate cancer cell growth and survival.[2][3]
Studies have identified that this compound's interaction with the AR-DBD is selective, with key residues such as Y594 and Q592 playing a crucial role in its binding.[4] Importantly, this compound does not prevent the nuclear translocation of the AR, indicating its action occurs within the nucleus at the level of chromatin interaction.[1][3] This targeted inhibition of AR's transcriptional activity without affecting its cellular localization distinguishes its mechanism from LBD-targeted antagonists like enzalutamide.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibition of Androgen Receptor Transcriptional Activity
| Cell Line | AR Status | Assay | IC50 (µM) | Reference |
| PC3 (transiently expressed full-length human AR) | AR-null | Luciferase Reporter Assay | 0.34 | [5] |
| LNCaP | Full-length AR (T877A mutation) | PSA Secretion Assay | Sub-micromolar | [3] |
| LNCaP | Full-length AR (T877A mutation) | eGFP Reporter Assay | 0.12 ± 0.01 | [6] |
| LNCaP | Full-length AR (T877A mutation) | PSA Assay | 0.17 | [6] |
| C4-2 | Full-length AR (T877A mutation) | Cell Viability Assay | Inhibition observed | [5] |
| MR49F | Full-length AR (F876L mutation) | Cell Viability Assay | Inhibition observed | [5] |
| 22Rv1 | Full-length AR and AR-V7 | Cell Viability Assay | Inhibition observed | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| LNCaP | This compound | 100 mg/kg, i.p. twice daily for 4 weeks | Suppressed tumor volume and serum PSA, comparable to enzalutamide | [3][5] |
| MR49F | This compound | Not specified | Effectively suppresses tumor growth | [7] |
| C4-2 | This compound | Not specified | Effectively suppresses tumor growth | [7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the mechanism of action of this compound and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Luciferase Reporter Assay for AR Transcriptional Activity
-
Cell Culture and Transfection: PC3 cells, which are AR-negative, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the full-length human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., ARR3-tk-luciferase). A Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.[2]
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with medium containing the synthetic androgen R1881 (0.1 nM) to stimulate AR activity, along with varying concentrations of this compound or vehicle control (DMSO).[2]
-
Luciferase Activity Measurement: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. The results are expressed as a percentage of the activity observed in the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[2]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Crosslinking: Prostate cancer cells (e.g., LNCaP, 22Rv1) are treated with DHT to stimulate AR activity in the presence or absence of this compound. Proteins are then cross-linked to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The cross-linking reaction is quenched by the addition of glycine.[8][9]
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclei are isolated and subjected to sonication to shear the chromatin into fragments of 200-1000 base pairs in length.[10][11]
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the androgen receptor or a non-specific IgG as a negative control. Protein A/G beads are then added to precipitate the antibody-chromatin complexes.[10][12]
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The immunoprecipitated chromatin is then eluted from the beads.[10][12]
-
Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by heating the samples in the presence of NaCl. The DNA is then purified using a DNA purification kit.[9][11]
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for known androgen response elements in the promoter regions of AR target genes (e.g., PSA, TMPRSS2, FKBP5). The amount of immunoprecipitated DNA is quantified relative to the total input chromatin.[2]
In Vivo Xenograft Studies
-
Cell Implantation: LNCaP cells are suspended in a mixture of medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[13][14][15]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. For castration-resistant models, mice are castrated. Treatment with this compound (e.g., 100 mg/kg, intraperitoneally, twice daily), enzalutamide, or vehicle control is initiated when tumors reach a specified volume or when serum PSA levels return to pre-castration levels.[3][7]
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly. Serum PSA levels are monitored via blood collection. The study is terminated after a predetermined period (e.g., 4 weeks), and tumors are excised for further analysis.[3][7]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.[3]
Conclusion
This compound represents a significant advancement in the development of androgen receptor-targeted therapies for prostate cancer. Its unique mechanism of action, centered on the inhibition of the AR DNA-binding domain, provides a rational approach to circumventing the resistance mechanisms that plague current LBD-targeted drugs. The preclinical data strongly support its potential as a potent and selective inhibitor of both full-length and splice variant AR activity. Further clinical investigation is warranted to fully elucidate the therapeutic promise of this compound in the treatment of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 11. Application Verification Testing for Chromatin Immunoprecipitation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. epigenome-noe.net [epigenome-noe.net]
- 13. researchgate.net [researchgate.net]
- 14. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Mechanism of VPC-14449: A Novel Androgen Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VPC-14449 is a novel, potent, and selective small-molecule inhibitor of the androgen receptor (AR), a key driver in the progression of prostate cancer. Unlike conventional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound uniquely targets the DNA-binding domain (DBD). This distinct mechanism of action allows it to overcome common resistance mechanisms, including those arising from AR splice variants that lack the LBD. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound, intended to inform researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the chemical name 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, is a heterocyclic compound with a molecular formula of C₁₀H₁₀Br₂N₄OS and a molecular weight of 394.09 g/mol .[1] Its structure is characterized by a central thiazole ring linked to a morpholine moiety and a dibromo-imidazole group.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine | |
| Molecular Formula | C₁₀H₁₀Br₂N₄OS | [1] |
| Molecular Weight | 394.09 g/mol | [1] |
| CAS Number | 1621375-32-3 | [1] |
| SMILES | C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br | [1] |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeting the Androgen Receptor DNA-Binding Domain
The androgen receptor is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[2][3] Conventional therapies target the LBD of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). However, resistance often emerges through mechanisms such as AR mutations, overexpression, or the expression of AR splice variants (AR-Vs) that lack the LBD, rendering these therapies ineffective.[2]
This compound circumvents these resistance mechanisms by directly targeting a conserved, surface-exposed pocket on the DNA-binding domain (DBD) of the AR.[4][5] This interaction allosterically inhibits the binding of the AR to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR-target genes that drive tumor growth and proliferation.[5]
Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of this compound.
Caption: Androgen Receptor signaling pathway and the inhibitory mechanism of this compound.
Preclinical Efficacy
This compound has demonstrated significant preclinical activity in a range of prostate cancer models, including those resistant to conventional anti-androgens.
In Vitro Activity
This compound effectively inhibits the transcriptional activity of both full-length AR and AR splice variants. The table below summarizes its inhibitory concentrations (IC₅₀) in various prostate cancer cell lines.
| Cell Line | AR Status | IC₅₀ (µM) | Reference |
| LNCaP | Full-length AR (T877A mutation) | ~0.34 | [6] |
| C4-2 | Full-length AR (T877A mutation) | Not specified, but effective | [6] |
| 22Rv1 | Full-length AR and AR-V7 | Potent inhibition | |
| VCaP | AR amplification | Potent inhibition | |
| PC3 | AR-negative | No activity |
In Vivo Activity
In xenograft models of prostate cancer, this compound has been shown to suppress tumor growth and reduce the levels of prostate-specific antigen (PSA), a key biomarker of prostate cancer progression.
| Animal Model | Treatment | Outcome | Reference |
| LNCaP Xenografts | This compound (100 mg/kg, i.p., b.i.d.) | Significant tumor growth inhibition and reduction in serum PSA | |
| Castrate-Resistant LNCaP Xenografts | This compound | Inhibition of relapsed tumor growth and PSA production | [5] |
Experimental Methodologies
The following sections outline the generalized experimental protocols used to characterize the activity of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis involves the coupling of a morpholino-thiazole intermediate with a dibromo-imidazole precursor. The general approach for synthesizing similar heterocyclic structures often involves multi-step reactions starting from commercially available reagents.
Cell-Based Assays
Luciferase Reporter Assays: To assess the transcriptional activity of the androgen receptor, prostate cancer cells are transiently transfected with a luciferase reporter plasmid containing androgen response elements.
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media.
-
Transfection: Cells are co-transfected with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: Transfected cells are treated with a synthetic androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of this compound or a vehicle control.
-
Lysis and Luminescence Measurement: After a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. IC₅₀ values are calculated from dose-response curves.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to determine if this compound inhibits the binding of the androgen receptor to the DNA of its target genes.
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).
-
Cross-linking: Prostate cancer cells treated with androgens and this compound are incubated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.
-
Washing and Elution: The immunoprecipitated complexes are washed to remove non-specifically bound proteins and then eluted.
-
Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of known AR target genes (e.g., PSA) to quantify the amount of AR bound.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and the AR DNA-binding domain.
-
Sample Preparation: Purified recombinant AR-DBD protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical buffer solution to minimize heat of dilution effects.
-
Titration: Small aliquots of this compound are injected into the AR-DBD solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by the calorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
This compound represents a promising new class of androgen receptor inhibitors with a distinct mechanism of action that has the potential to overcome resistance to current anti-androgen therapies. By targeting the DNA-binding domain of the AR, it effectively inhibits the transcriptional activity of both full-length AR and clinically relevant AR splice variants. The preclinical data strongly support its continued development as a potential therapeutic for castration-resistant prostate cancer. Further investigation into its clinical efficacy and safety profile is warranted.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 3. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of VPC-14449 in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. While current therapies targeting the AR ligand-binding domain (LBD) are initially effective, resistance inevitably emerges through mechanisms such as AR mutations and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. VPC-14449 is a novel small molecule inhibitor that circumvents these resistance mechanisms by selectively targeting the DNA-binding domain (DBD) of the AR. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Introduction
The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression.[1][2][3] Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer; however, the disease invariably progresses to a castration-resistant state.[2][3] In CRPC, AR signaling is reactivated despite low levels of circulating androgens.[2][3][4] This reactivation can occur through various mechanisms, including AR gene amplification, mutations in the LBD that allow activation by other steroids or even antagonists, and the expression of AR-Vs, most notably AR-V7, which lacks the LBD and is constitutively active.[2][5][6][7]
Current second-generation AR antagonists like enzalutamide target the LBD and are therefore ineffective against AR-Vs.[8][9] This has spurred the development of novel therapeutic strategies that target other domains of the AR.[1][9] this compound emerged from in silico screening efforts to identify small molecules that bind to a surface-exposed pocket on the AR-DBD.[5][10] By targeting the DBD, this compound offers a promising approach to inhibit both full-length AR and its splice variants, thereby overcoming the primary mechanisms of resistance to current anti-androgen therapies.[5][10]
Mechanism of Action
This compound acts as a potent and selective inhibitor of the androgen receptor by directly targeting its DNA-binding domain.[11] This mechanism is distinct from conventional anti-androgens that compete with ligands for binding to the LBD.[1]
The key aspects of this compound's mechanism of action are:
-
Direct Binding to the AR-DBD: this compound is predicted to bind to a surface-exposed pocket near the P-box recognition helix of the AR-DBD.[5] This interaction has been supported by mutagenesis studies showing that specific point mutations in the AR-DBD reduce the inhibitory activity of the compound.[5]
-
Inhibition of AR-Chromatin Interaction: By binding to the DBD, this compound prevents the AR from effectively binding to androgen response elements (AREs) on the chromatin.[1][5][10] This has been demonstrated through chromatin immunoprecipitation (ChIP) assays.[5][8]
-
Suppression of AR Transcriptional Activity: By blocking the AR-chromatin interaction, this compound inhibits the transcription of AR target genes, including those responsible for prostate cancer cell growth and proliferation, such as PSA (prostate-specific antigen, encoded by the KLK3 gene), TMPRSS2, and FKBP5.[5][8]
-
Activity Against Full-Length AR and AR Splice Variants: A crucial feature of this compound is its ability to inhibit not only the full-length AR but also constitutively active AR splice variants like AR-V7, which lack the LBD.[5][8] This is a significant advantage over LBD-targeting drugs.
-
No Effect on AR Nuclear Translocation: Unlike enzalutamide, which can impede the nuclear translocation of the AR, this compound does not affect this process.[1][5][10] The AR can still move into the nucleus, but once there, it is unable to bind to the DNA.
Below is a diagram illustrating the signaling pathway and the point of intervention for this compound.
References
- 1. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of acquired resistance to androgen receptor targeting drugs in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Unveiling the Efficacy of VPC-14449: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-14449 is a novel small molecule inhibitor targeting the DNA-binding domain (DBD) of the androgen receptor (AR), a critical driver in the progression of prostate cancer. This document provides an in-depth technical overview of the early-stage research evaluating the efficacy of this compound, with a focus on its mechanism of action in castration-resistant prostate cancer (CRPC) models. It is intended to serve as a comprehensive resource, consolidating key preclinical data, experimental methodologies, and visual representations of the underlying biological pathways.
Core Efficacy Data
The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models of prostate cancer, demonstrating its potential to overcome resistance to current anti-androgen therapies.
In Vitro Efficacy: Inhibition of AR Transcriptional Activity and Cell Viability
This compound has shown potent inhibition of AR transcriptional activity and has consequently suppressed the growth of various prostate cancer cell lines, including those resistant to enzalutamide.
Table 1: IC50 Values of this compound in AR Transactivation Assays (Luciferase Reporter)
| Cell Line | AR Status | Resistance Mechanism | This compound IC50 (µM) | Reference |
| LNCaP | Full-length AR (T877A mutation) | Anti-androgen resistant | Sub-micromolar | [1] |
| C4-2 | Full-length AR (T877A mutation) | Androgen-insensitive | Sub-micromolar | [1] |
| MR49F | Full-length AR (F876L mutation) | Enzalutamide-resistant | Sub-micromolar | [1] |
| 22Rv1 | Full-length AR and AR-V7 | Expresses AR splice variants | Low micromolar | [1] |
| PC-3 (transfected with full-length human AR) | AR-negative (exogenous expression) | - | 0.34 | [2] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Condition | Effect | Reference |
| LNCaP, C4-2, MR49F, 22Rv1 | This compound (0.01-100 µM; 24h) | Suppressed growth in all tested cell lines | [2] |
| MR49F, 22Rv1 | This compound | Suppressed growth in enzalutamide-resistant cells | [1] |
| PC-3 | This compound | No effect on viability of AR-negative cells | [1] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In preclinical animal models, this compound has demonstrated significant anti-tumor activity, reducing both tumor volume and the production of prostate-specific antigen (PSA), a key biomarker for prostate cancer.
Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Nude mice with LNCaP xenografts (castrated) | This compound | 100 mg/kg, i.p. twice daily | 4 weeks | Suppressed tumor volume and blocked serum PSA production with no decrease in body weight. Efficacy was comparable to enzalutamide. | [2] |
Mechanism of Action: Targeting the AR DNA-Binding Domain
This compound functions by directly binding to a surface-exposed pocket on the DNA-binding domain of the androgen receptor. This interaction interferes with the ability of both full-length AR and its splice variants to bind to androgen response elements (AREs) on chromatin.[3][4] Consequently, the transcription of AR-regulated genes, which are essential for prostate cancer cell survival and proliferation, is inhibited.[1]
A key feature of this compound's mechanism is its ability to bypass common resistance mechanisms to current anti-androgen therapies that target the ligand-binding domain (LBD) of the AR.[1] Since this compound targets the DBD, its efficacy is maintained even in the presence of LBD mutations or in cells expressing AR splice variants that lack the LBD, such as AR-V7.[1]
Furthermore, studies have shown that this compound can be co-administered with enzalutamide, resulting in an additive inhibitory effect on prostate cancer cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AR Transactivation Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the androgen receptor in response to treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
AR expression vector (for AR-negative cells)
-
Luciferase reporter plasmid containing AREs (e.g., ARR3-tk-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. For AR-negative cells, co-transfect with an AR expression vector.
-
After 24-48 hours of transfection, treat the cells with varying concentrations of this compound or control compounds (e.g., enzalutamide, vehicle). For experiments with full-length AR, stimulate with a synthetic androgen (e.g., 0.1 nM R1881).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoid curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
Cell culture medium and supplements
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or control compounds.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine whether this compound affects the binding of the androgen receptor to specific DNA sequences in the genome.
Materials:
-
Prostate cancer cell lines
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific to the androgen receptor (or a control IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for specific ARE-containing gene promoters (e.g., PSA, TMPRSS2)
-
qPCR instrument and reagents
Procedure:
-
Treat cells with this compound and/or androgen as required.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the AR-DNA complexes by incubating the sheared chromatin with an AR-specific antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the AR-DNA complexes from the beads and reverse the cross-links by heating.
-
Digest the proteins with proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of specific DNA sequences bound to AR using qPCR with primers targeting known AREs. Analyze the results relative to the input and IgG controls.
Conclusion
The early-stage research on this compound provides compelling evidence for its efficacy as a potent inhibitor of the androgen receptor signaling pathway. Its unique mechanism of targeting the AR-DBD allows it to overcome key resistance mechanisms that limit the effectiveness of current prostate cancer therapies. The data summarized and the protocols detailed herein offer a solid foundation for further investigation and development of this compound as a promising therapeutic agent for castration-resistant prostate cancer.
References
- 1. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Targeting of the Androgen Receptor's DNA-Binding Domain by VPC-14449
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-14449 is a novel small molecule inhibitor that demonstrates significant promise in the treatment of prostate cancer, including castration-resistant forms. Its mechanism of action, which involves the direct targeting of the androgen receptor's (AR) DNA-binding domain (DBD), offers a distinct advantage over traditional anti-androgens that target the ligand-binding domain (LBD). This guide provides a comprehensive technical overview of the selectivity of this compound for the androgen receptor. It consolidates quantitative data from preclinical studies, details the experimental protocols used to ascertain its selectivity, and visually represents the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting the AR LBD have been a cornerstone of treatment, the emergence of resistance, often through AR splice variants that lack the LBD, has necessitated the development of novel therapeutic strategies. This compound emerged from efforts to target other functional domains of the AR. It is a cell-permeable morpholinyl thiazole compound designed to selectively bind to a surface-exposed pocket on the AR-DBD.[1][2] This interaction inhibits the receptor's ability to bind to androgen response elements (AREs) on DNA, thereby downregulating the transcription of AR target genes.[3][4][5] A key aspect of this compound's therapeutic potential is its high selectivity for the AR, minimizing off-target effects.
Quantitative Selectivity and Potency of this compound
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings from published studies.
Table 1: In Vitro Potency of this compound against Androgen Receptor
| Assay Type | Cell Line / System | Target | IC50 / K D | Reference |
| Luciferase Reporter Assay | PC3 | Full-length human AR | 0.34 μM (IC50) | [1][6][7] |
| Luciferase Reporter Assay | LNCaP | Endogenous AR | Sub-micromolar (IC50) | [7] |
| Isothermal Titration Calorimetry (ITC) | Recombinant rat AR-DBD | AR-DBD | ~64 μM (K D ) | [3] |
| PSA Secretion Assay | LNCaP | Endogenous AR | Sub-micromolar (IC50) | [7] |
IC50: Half-maximal inhibitory concentration. K D : Dissociation constant.
Table 2: Selectivity of this compound for the Androgen Receptor over other Nuclear Receptors
| Receptor | Assay Type | Result | Reference |
| Estrogen Receptor (ER) | Luciferase Reporter Assay | Inhibition only at concentrations >5 μM; several-fold less effective than against AR. | [7] |
| Glucocorticoid Receptor (GR) | Luciferase Reporter Assay | No significant inhibition at concentrations effective against AR. | [2][5][7] |
| Progesterone Receptor (PR) | Luciferase Reporter Assay | No significant inhibition at concentrations effective against AR. | [2][5][7] |
Table 3: Activity of this compound against AR Mutants and Splice Variants
| AR Form | Cell Line | Effect | Reference |
| AR-V7 (splice variant) | 22Rv1, PC3 | Inhibits transcriptional activity. | [3][7] |
| ARv567es (splice variant) | R1-D567 | Inhibits transcriptional activity and chromatin binding. | [3][8] |
| T877A (LBD mutation) | LNCaP, C4-2 | Inhibits cell viability and AR transactivation. | [3] |
| F876L (LBD mutation) | MR49F | Inhibits cell viability and AR transactivation. | [3] |
| Y594D, Q592D (DBD mutants) | PC3 | Inhibition observed at ≥25 μM. | [7] |
| Y594A, Q592A (DBD mutants) | PC3 | Inhibition requires much higher concentrations (3 - 6 mM). | [1] |
Mechanism of Action: Selective Inhibition of AR-DNA Interaction
This compound's selectivity is rooted in its unique mechanism of action. Unlike enzalutamide, which prevents AR nuclear translocation, this compound does not affect the expression or nuclear localization of the AR.[3][5][7] Instead, it directly interferes with the interaction between the AR-DBD and chromatin.[3][4][5] This has been demonstrated through chromatin immunoprecipitation (ChIP) assays, which show a reduction in the association of both full-length AR and its splice variants with chromatin in the presence of this compound.[3][8]
The following diagram illustrates the signaling pathway of the androgen receptor and the point of intervention for this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selectivity of this compound.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of the androgen receptor in the presence of an inhibitor.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing androgen response elements (AREs). When the AR is active, it binds to the AREs and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the AR's transcriptional activity.
Protocol Outline:
-
Cell Culture and Transfection: Prostate cancer cells (e.g., PC3, which are AR-negative) are cultured and then co-transfected with plasmids expressing the androgen receptor (wild-type, mutant, or splice variant) and the ARR3tk-Luc reporter plasmid.[3] For cells with endogenous AR (e.g., LNCaP), only the reporter plasmid is needed.[7]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
AR Stimulation: With the exception of constitutively active splice variants, the AR is stimulated with a synthetic androgen like R1881.[3]
-
Lysis and Luminescence Measurement: After a 24-hour incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 value is calculated from the dose-response curve.[3]
References
- 1. Androgen Receptor DBD Inhibitor, this compound | 1621375-32-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
The Core of Resistance: An In-depth Technical Guide to VPC-14449 and its Impact on Androgen Receptor Splice Variants
For Immediate Distribution
VANCOUVER, British Columbia – In the evolving landscape of prostate cancer therapeutics, the emergence of resistance to standard androgen deprivation therapies presents a formidable challenge. A key driver of this resistance is the expression of constitutively active androgen receptor (AR) splice variants, most notably AR-V7, which lack the ligand-binding domain (LBD) targeted by current drugs like enzalutamide. This whitepaper provides a comprehensive technical overview of VPC-14449, a novel small molecule inhibitor designed to overcome these resistance mechanisms by targeting a different domain of the AR.
Introduction: The Challenge of AR-Driven Prostate Cancer
Androgen receptor signaling is a critical driver of prostate cancer progression. While therapies targeting the AR LBD are initially effective, the cancer inevitably progresses to a castration-resistant state (CRPC). A major mechanism of this resistance is the production of AR splice variants (AR-Vs) that lack the LBD, rendering them insensitive to conventional AR inhibitors.[1][2] These truncated yet constitutively active receptors translocate to the nucleus and drive the expression of genes essential for tumor growth and survival, necessitating the development of novel therapeutic strategies.[2]
This compound is a first-in-class small molecule that directly targets the DNA-binding domain (DBD) of the androgen receptor.[3][4] This unique mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and its splice variants, offering a promising new approach to treating resistant prostate cancer.
Mechanism of Action of this compound
This compound was identified through structure-based drug design to bind to a surface-exposed pocket on the AR DBD, near the P-box recognition helix.[5] This interaction allosterically hinders the ability of the AR, including AR-V7, to bind to androgen response elements (AREs) on the chromatin.[1][5] By preventing the receptor from engaging with DNA, this compound effectively silences the transcriptional program that drives prostate cancer cell proliferation and survival.[5] Importantly, this mechanism is independent of the LBD, making it effective against AR splice variants that confer resistance to second-generation antiandrogens.[5][6]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor DBD Inhibitor, this compound | 1621375-32-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary In Vitro Profile of VPC-14449: A Novel Androgen Receptor DNA-Binding Domain Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-14449 is an investigational small molecule inhibitor that represents a novel approach to targeting the androgen receptor (AR), a key driver of prostate cancer. Unlike current therapies that target the ligand-binding domain (LBD) of the AR, this compound is designed to bind to a surface-exposed pocket on the DNA-binding domain (DBD).[1] This mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and AR splice variants, such as AR-V7, which lack the LBD and are a common mechanism of resistance to current anti-androgen therapies.[1] This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound was identified through an in silico screening approach and is characterized as a potent and selective inhibitor of the AR-DBD.[1][2] Its primary mechanism involves interfering with the binding of the AR to chromatin, thereby preventing the transcription of AR target genes.[1][3] Notably, this compound does not appear to affect the nuclear translocation of the androgen-induced AR.[1][3] This targeted disruption of the AR-DNA interface makes it a promising candidate for overcoming resistance to LBD-targeted therapies.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified across various prostate cancer cell lines and AR forms. The following table summarizes the key IC50 values obtained from in vitro assays.
| Assay Type | Target | Cell Line | IC50 (µM) | Reference |
| Luciferase Reporter Assay | Full-length human AR | PC3 | 0.34 | [2] |
| Luciferase Reporter Assay | Full-length human AR | - | 0.314 | [4] |
| Cell Viability Assay | - | LNCaP | 0.15 - 0.75 | [5] |
| Cell Viability Assay | - | 22Rv1 | ~10 | [5] |
| eGFP Assay | - | - | 0.12 ± 0.01 | [4] |
| PSA Assay | - | - | 0.17 | [4] |
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro experiments used to characterize this compound.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay is used to quantify the ability of this compound to inhibit AR-mediated gene transcription.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., PC3, LNCaP) are seeded in multi-well plates.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) (e.g., ARR3tk-Luc) and a vector expressing the desired AR form (full-length or splice variant). A Renilla luciferase plasmid is often co-transfected for normalization.[2]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
Stimulation: For full-length AR, cells are stimulated with a synthetic androgen (e.g., R1881) to activate the receptor. This step is omitted for constitutively active AR splice variants.[2]
-
Lysis and Luminescence Measurement: After a 24-hour incubation, cells are lysed.[2] The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The relative luciferase units are calculated and plotted against the compound concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2, MR49F, 22Rv1) are seeded in 96-well plates.[2]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[2]
-
Reagent Addition: A viability reagent (e.g., MTS, MTT, or resazurin) is added to each well.
-
Incubation: The plates are incubated to allow for the metabolic conversion of the reagent by viable cells into a colored or fluorescent product.
-
Absorbance/Fluorescence Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated, and the data is used to determine the IC50 value.
Western Blotting for Protein Expression
Western blotting is employed to determine if this compound affects the protein levels of AR or downstream targets.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., AR, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is utilized to directly assess the effect of this compound on the binding of AR to specific DNA regions.
Methodology:
-
Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the AR, which pulls down the AR-DNA complexes.
-
Washing and Elution: The antibody-protein-DNA complexes are washed to remove non-specific binding, and the complexes are then eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for known AR target gene regulatory regions to quantify the amount of AR-bound DNA.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits AR signaling by blocking DNA binding.
Caption: Workflow for the Luciferase Reporter Assay.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) Assay.
Conclusion
The preliminary in vitro data for this compound demonstrate its potential as a novel therapeutic agent for prostate cancer. Its unique mechanism of targeting the AR-DBD allows it to overcome resistance mechanisms that limit the efficacy of current LBD-targeted therapies. The compound effectively inhibits the transcriptional activity of both full-length AR and clinically relevant splice variants, leading to reduced cell viability in various prostate cancer cell lines. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
The Impact of VPC-14449 on Androgen Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) is a critical driver of prostate cancer initiation and progression. While therapies targeting the AR ligand-binding domain (LBD) have shown clinical benefit, the emergence of resistance, often through mechanisms involving AR splice variants that lack the LBD, presents a significant clinical challenge. VPC-14449 is a novel small molecule inhibitor that directly targets the DNA-binding domain (DBD) of the AR. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on AR signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Androgen receptor (AR) signaling is a key pathway in the development and progression of prostate cancer.[1] Therapies that target the AR, primarily by interfering with androgen binding to its ligand-binding domain (LBD), are a cornerstone of treatment for advanced prostate cancer. However, the efficacy of these treatments is often limited by the development of resistance. A major mechanism of resistance is the expression of constitutively active AR splice variants that lack the LBD, rendering LBD-targeted therapies ineffective.[2]
This compound is a first-in-class small molecule that selectively binds to the DNA-binding domain (DBD) of the AR.[3] This novel mechanism of action allows this compound to inhibit the activity of both full-length AR and its splice variants, offering a promising strategy to overcome resistance to current anti-androgen therapies.[2][4] This guide will delve into the preclinical data supporting the unique mechanism and therapeutic potential of this compound.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of the AR by directly targeting a pocket on the surface of its DNA-binding domain (DBD).[3] This interaction allosterically prevents the AR from binding to androgen response elements (AREs) on the DNA, a critical step for the transcription of AR target genes.[2] Unlike conventional anti-androgens that compete with ligands for the LBD, this compound's mechanism is independent of ligand binding and is therefore effective against LBD-lacking AR splice variants.[4]
Signaling Pathway Diagram
Caption: Canonical AR signaling and the inhibitory point of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models of prostate cancer. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of AR Transcriptional Activity
| Cell Line | AR Status | IC50 (µM) | Reference |
| LNCaP | Full-length AR (T877A mutant) | 0.34 | [3] |
| C4-2 | Full-length AR (T877A mutant) | Not Reported | [5] |
| MR49F | Full-length AR (F876L mutant) | Not Reported | [5] |
| 22Rv1 | Full-length AR and AR-V7 | Not Reported | [5] |
| PC-3 (transfected) | Wild-type AR | ~1 | [3] |
Table 2: In Vitro Inhibition of Cell Viability
| Cell Line | Treatment Concentration (µM) | Inhibition | Reference |
| LNCaP | 0.01 - 100 | Dose-dependent | [6] |
| C4-2 | 0.01 - 100 | Dose-dependent | [6] |
| MR49F | 0.01 - 100 | Dose-dependent | [6] |
| 22Rv1 | 0.01 - 100 | Dose-dependent | [6] |
Table 3: In Vivo Efficacy in LNCaP Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction | PSA Production | Reference |
| This compound | 100 mg/kg (i.p. twice daily) | Significant suppression | Abolished | [3] |
| Enzalutamide | 10 mg/kg (i.p. twice daily) | Significant suppression | Significantly reduced | [3] |
| Vehicle Control | - | - | - | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay quantitatively measures the ability of this compound to inhibit AR-mediated gene transcription.
Experimental Workflow:
Caption: Workflow for assessing AR transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
Plate prostate cancer cells (e.g., PC-3) in 96-well plates.
-
Co-transfect cells with an AR expression plasmid, a firefly luciferase reporter plasmid driven by an androgen-responsive element (ARE) promoter (e.g., ARR3-tk-luciferase), and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[4]
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
For agonist-induced activity, co-treat with a synthetic androgen like R1881 (e.g., 0.1 nM).[4]
-
Incubate for an additional 24 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS and lyse using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of AR transcriptional activity relative to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of prostate cancer cells.
Protocol:
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP, C4-2, MR49F, 22Rv1) in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This method is used to measure the effect of this compound on the mRNA levels of AR-regulated genes.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat prostate cancer cells with this compound or vehicle control for a defined period (e.g., 24 hours).
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.[3]
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP) Assay
This technique is employed to determine if this compound inhibits the binding of AR to the DNA of its target genes.
Experimental Workflow:
Caption: Workflow for assessing AR-DNA binding.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat prostate cancer cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the AR overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-AR-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the AR-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Quantify the amount of precipitated DNA corresponding to specific AREs of target genes (e.g., PSA enhancer) using qPCR.
-
Results are typically expressed as a percentage of the input DNA.
-
Conclusion
This compound represents a significant advancement in the development of AR-targeted therapies for prostate cancer. Its unique mechanism of action, directly targeting the AR DBD, allows it to overcome key resistance mechanisms that limit the efficacy of current LBD-targeted drugs. The preclinical data robustly demonstrate its ability to inhibit the transcriptional activity of both full-length AR and its splice variants, leading to decreased cancer cell viability and tumor growth. The detailed protocols provided in this guide are intended to support further investigation into this compound and the development of next-generation AR inhibitors.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Unveiling the Mechanism of VPC-14449: An Experimental Protocol for LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for studying the effects of VPC-14449, a potent and selective inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD), on the LNCaP human prostate cancer cell line. This compound offers a novel therapeutic strategy by directly targeting the AR's ability to bind to DNA, thereby inhibiting its transcriptional activity and downstream signaling pathways crucial for prostate cancer cell growth and survival.[1] This protocol outlines the necessary procedures for cell culture, and key assays to characterize the biological activity of this compound in LNCaP cells, a widely used androgen-sensitive prostate cancer cell line.
Mechanism of Action
This compound functions by binding to a surface-exposed pocket on the AR-DBD, preventing the receptor from engaging with androgen response elements (AREs) on the chromatin.[2][3] This direct inhibition of DNA binding effectively down-regulates the expression of AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), and suppresses the proliferation of prostate cancer cells.[2] Notably, this compound has demonstrated efficacy in models of castration-resistant prostate cancer (CRPC), including those with AR mutations that confer resistance to conventional anti-androgen therapies.[2]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on LNCaP cells.
| Assay | Cell Line | Metric | Value | Reference |
| AR-Transcriptional Activity | LNCaP | IC50 | Sub-µM | [2] |
| Cell Viability | LNCaP | Inhibition | Dose-dependent | [2] |
| PSA Expression | LNCaP | Down-regulation | Significant | [2] |
| AR Chromatin Binding | LNCaP | Inhibition | > 1 µM | [2] |
| Experiment | This compound Concentration | Effect on LNCaP Cells | Reference |
| Luciferase Reporter Assay | 0.01-100 µM (24h) | Inhibition of AR-transcriptional activity | [1] |
| Cell Viability Assay | 0.01-100 µM (72h) | Suppression of cell growth | [2] |
| Western Blot | 5 µM (24h) | Suppression of R1881-dependent PSA expression | [2] |
| Chromatin Immunoprecipitation | > 1 µM (24h) | Inhibition of androgen-induced AR chromatin binding | [2] |
Experimental Protocols
LNCaP Cell Culture
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Charcoal-stripped FBS (for androgen-deprivation studies)
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
-
For experiments involving androgen stimulation, culture cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 48 hours prior to treatment to deplete endogenous androgens.
Cell Viability Assay (MTT Assay)
Materials:
-
LNCaP cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Synthetic androgen R1881 (for stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to attach overnight.
-
If applicable, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS and incubate for 48 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in the presence or absence of 0.1 nM R1881. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Luciferase Reporter Assay for AR Transcriptional Activity
Materials:
-
LNCaP cells
-
24-well cell culture plates
-
Androgen Response Element (ARE)-driven luciferase reporter plasmid (e.g., ARR3-tk-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution
-
R1881
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Seed LNCaP cells in a 24-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24-48 hours, replace the medium with RPMI-1640 containing 10% charcoal-stripped FBS.
-
Treat the cells with various concentrations of this compound in the presence of 0.1 nM R1881 for 24 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Western Blot for AR and PSA Expression
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound stock solution
-
R1881
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-AR, anti-PSA, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed LNCaP cells in 6-well plates.
-
After reaching desired confluency, treat the cells with this compound (e.g., 5 µM) in the presence of 1 nM R1881 for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
Materials:
-
LNCaP cells
-
150 mm cell culture dishes
-
This compound stock solution
-
R1881
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-AR antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for AREs of target genes (e.g., KLK3, FKBP5)
Protocol:
-
Seed LNCaP cells in 150 mm dishes.
-
Treat the cells with this compound (e.g., 1-10 µM) in the presence of 1 nM R1881 for 24 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an anti-AR antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific AREs by qPCR using primers for the promoter/enhancer regions of AR target genes.
Visualizations
Caption: Mechanism of this compound action in LNCaP cells.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for VPC-14449 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-14449 is a potent and selective small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2][3] This novel mechanism of action allows this compound to inhibit the transcriptional activity of both full-length AR and its splice variants, which are often implicated in the development of resistance to conventional anti-androgen therapies in prostate cancer.[1][3][4] By interfering with the interaction between the AR and chromatin, this compound effectively down-regulates the expression of AR target genes, leading to a suppression of tumor growth.[1][5] Notably, its efficacy has been demonstrated in various castration-resistant prostate cancer (CRPC) cell lines, making it a valuable tool for prostate cancer research and drug development.[1] The specificity of this compound for the AR signaling pathway is highlighted by the observation that it does not affect the viability of AR-negative cell lines.[1]
These application notes provide a detailed protocol for utilizing this compound in cell viability assays to assess its cytotoxic and cytostatic effects on cancer cell lines, particularly those relevant to prostate cancer.
Principle of Action
This compound functions by binding to a surface-exposed pocket on the DBD of the AR.[3] This binding event physically obstructs the receptor's ability to engage with androgen response elements (AREs) on the DNA. Consequently, the transcription of AR-regulated genes, which are crucial for the growth and survival of prostate cancer cells, is inhibited. This disruption of AR signaling ultimately leads to a reduction in cell viability.
Signaling Pathway Diagram
References
- 1. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC-14449 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of VPC-14449 in preclinical in vivo mouse models of prostate cancer.
Introduction
This compound is a potent and selective small molecule inhibitor of the androgen receptor (AR).[1] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), this compound uniquely targets the DNA-binding domain (DBD) of the AR.[1][2] This mechanism of action allows it to inhibit the transcriptional activity of both full-length AR and constitutively active AR splice variants, such as AR-V7, which are often implicated in the development of castration-resistant prostate cancer (CRPC).[2][3] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and prostate-specific antigen (PSA) levels in various prostate cancer models.[4][5]
Mechanism of Action: Targeting the AR DNA-Binding Domain
This compound functions by interfering with the interaction between the AR and chromatin.[1][2][4] By binding to a surface-exposed pocket on the DBD, it prevents the receptor from effectively binding to androgen response elements (AREs) on target genes.[2] This leads to the downregulation of AR-regulated genes, such as KLK3 (PSA), and subsequent inhibition of tumor cell proliferation.[6] Notably, this compound does not hinder the nuclear translocation of the AR.[2]
Caption: Signaling pathway of this compound action.
Recommended In Vivo Dosage and Administration
Based on preclinical xenograft studies, the recommended dosage of this compound is 100 mg/kg , administered intraperitoneally (i.p.) twice daily .[1][5] This regimen has been shown to be effective in suppressing tumor growth and PSA production in various mouse models without significant toxicity.[5]
Table 1: Summary of In Vivo Efficacy Studies of this compound
| Xenograft Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| LNCaP | 100 mg/kg, i.p., twice daily | 4 weeks | Reduced tumor volume and serum PSA levels. | [1][5] |
| MR49-F | 100 mg/kg, i.p., twice daily | 4 weeks | Suppressed tumor growth. | [5] |
| C4-2 | 100 mg/kg, i.p., twice daily | 4 weeks | Suppressed tumor growth. | [5] |
Experimental Protocols
The following protocols are based on methodologies reported in published preclinical studies.
While the specific vehicle for in vivo administration of this compound is not explicitly detailed in the reviewed literature, a common vehicle for similar small molecules is a solution of DMSO, PEG300, Tween 80, and saline. Researchers should perform their own solubility and stability tests to determine the optimal formulation.
This protocol outlines the establishment and treatment of prostate cancer xenografts in mice.
Caption: Experimental workflow for in vivo this compound studies.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, MR49-F)
-
Appropriate cell culture media and supplements
-
Male immunodeficient mice (e.g., CD-1 nude)
-
This compound
-
Vehicle for administration
-
Calipers for tumor measurement
-
PSA assay kit
Procedure:
-
Cell Culture and Implantation:
-
Culture prostate cancer cells according to standard protocols.
-
Harvest cells and resuspend in an appropriate medium (e.g., Matrigel) for subcutaneous injection into the flanks of male nude mice.
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer this compound (100 mg/kg) or vehicle control via intraperitoneal injection twice daily.[5]
-
-
Monitoring and Endpoint:
Toxicity and Safety Considerations
In preclinical studies, this compound administered at 100 mg/kg i.p. twice daily for four weeks did not result in any observable signs of physical toxicity, behavioral changes, or significant decrease in body weight in mice.[1][5] However, it is crucial for researchers to conduct their own toxicity assessments for any new batch of the compound or when using different mouse strains or experimental conditions.
Conclusion
This compound is a promising therapeutic agent for prostate cancer, including castration-resistant forms, due to its unique mechanism of targeting the AR-DBD. The recommended in vivo dosage of 100 mg/kg administered i.p. twice daily has demonstrated significant anti-tumor activity in mouse xenograft models. These application notes provide a foundation for researchers to design and execute preclinical studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatin Immunoprecipitation (ChIP) Protocol for Evaluating the AR-DBD Inhibitor VPC-14449
Introduction
The Androgen Receptor (AR), a crucial transcription factor in the development and progression of prostate cancer, remains a primary therapeutic target.[1][2] Conventional therapies often target the receptor's ligand-binding domain (LBD). However, resistance can emerge through mutations in the LBD or the expression of AR splice variants (AR-Vs) that lack the LBD.[2] VPC-14449 is a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the AR.[3][4] This mechanism allows it to inhibit both full-length AR and constitutively active AR-Vs.[5][6] this compound functions by weakening the interaction between the AR and its target DNA sequences, known as Androgen Response Elements (AREs), on chromatin, thereby down-regulating the expression of androgen-responsive genes like Prostate-Specific Antigen (PSA, encoded by the KLK3 gene).[1][5][7]
This application note provides a detailed protocol for using Chromatin Immunoprecipitation (ChIP) to assess the efficacy of this compound in disrupting AR's binding to chromatin in prostate cancer cell lines.
Mechanism of Action
This compound was identified through in-silico screening of molecules targeting a surface-exposed pocket on the AR-DBD.[4][5] Unlike LBD inhibitors, this compound does not prevent the nuclear translocation of the AR.[1][4] Instead, its action occurs within the nucleus, where it binds to the AR-DBD and interferes with the receptor's ability to engage with chromatin.[1][7] This leads to a significant reduction in the transcription of AR target genes.[1][5] The binding affinity (K_D) between this compound and the AR-DBD has been calculated to be approximately 64 μM.[5]
Caption: this compound mechanism of action.
Experimental Data
This compound has demonstrated potent, dose-dependent inhibition of AR activity across various prostate cancer cell lines. Its efficacy is comparable to or, in some resistant models, superior to other anti-androgens like enzalutamide.
Table 1: Inhibitory Concentration (IC₅₀) of this compound
| Cell Line Model | AR Status | This compound IC₅₀ | Reference |
|---|---|---|---|
| PC3 (transfected) | Full-length human AR | 0.34 μM | [1][3] |
| LNCaP | Full-length AR | Sub-micromolar | [1] |
| C4-2 | Androgen Insensitive | ~1-10 μM | [5] |
| MR49F | Enzalutamide Resistant | ~1-10 μM | [5] |
| 22Rv1 | AR-V7 Splice Variant | ~10-50 μM |[5] |
Table 2: Effect of this compound on AR Target Gene Expression in LNCaP Cells (Cells treated with synthetic androgen R1881)
| Gene Target | Treatment | Fold Change vs. Vehicle | Reference |
|---|---|---|---|
| KLK3 (PSA) | R1881 + this compound | 0.82 (Significant Reduction) | [1] |
| KLK2 | R1881 + this compound | 0.66 (Significant Reduction) | [1] |
| TMPRSS2 | R1881 + this compound | 0.69 (Significant Reduction) | [1] |
| FKBP5 | R1881 + this compound | Reduced Expression |[1] |
Chromatin Immunoprecipitation (ChIP) Workflow
The following diagram outlines the major steps in the ChIP protocol, from cell treatment with this compound to the final analysis of immunoprecipitated DNA.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from standard ChIP procedures and incorporates specific steps for evaluating the effect of this compound on AR-chromatin binding.[8][9][10][11]
Materials
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound (MedChemExpress or equivalent)[3]
-
DMSO (Vehicle control)
-
Synthetic androgen (e.g., R1881)
-
37% Formaldehyde
-
2.5 M Glycine
-
Ice-cold 1X PBS
-
Protease Inhibitor Cocktail
-
Lysis Buffer (e.g., 5 mM PIPES, 85 mM KCl, 0.5% NP-40)[9]
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS)[9]
-
ChIP Dilution Buffer
-
ChIP-grade anti-AR antibody (e.g., AR-N20)[1]
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)[9]
-
5 M NaCl
-
Proteinase K
-
DNA purification kit (e.g., QIAquick PCR Purification Kit)
-
qPCR primers for target AREs (e.g., KLK3 promoter) and negative control regions.
Procedure
Day 1: Cell Treatment, Crosslinking, and Immunoprecipitation
-
Cell Culture and Treatment:
-
Protein-DNA Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.[8]
-
Incubate for 10 minutes at room temperature with gentle rocking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold 1X PBS.
-
Scrape cells into PBS containing protease inhibitors and pellet by centrifugation (e.g., 700 x g for 4 min).[9]
-
Resuspend the cell pellet in Cell Lysis Buffer with protease inhibitors and incubate on ice for 10 minutes.[9]
-
Pellet the nuclei by centrifugation (e.g., 5000 rpm for 5 min).[9]
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer with protease inhibitors.[9]
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate on ice to shear chromatin into fragments of 200-1000 bp. Note: Sonication conditions must be optimized for your specific cell type and equipment.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the sheared chromatin. A small aliquot should be saved as "Input" DNA.
-
-
Immunoprecipitation:
-
Dilute the chromatin supernatant 1:10 with ChIP Dilution Buffer containing protease inhibitors.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add 2-5 µg of anti-AR antibody or Normal Rabbit IgG (control) to the chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add equilibrated Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Day 2: Washing, Elution, and DNA Purification
-
Washing:
-
Collect the beads using a magnetic stand.
-
Perform a series of washes to remove non-specifically bound chromatin. This typically includes sequential washes with a low salt buffer, a high salt buffer, a LiCl buffer, and finally a TE buffer.
-
-
Elution and Reverse Crosslinking:
-
Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes.[9]
-
Collect the supernatant. To reverse the crosslinks, add 5 M NaCl to the eluates (and the "Input" sample) and incubate at 65°C for 4-5 hours or overnight.[9]
-
Add Proteinase K and incubate for 1-2 hours at 42-45°C to digest proteins.[12]
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column-based kit according to the manufacturer's instructions.
-
Elute the DNA in a small volume (e.g., 50 µL) of elution buffer or water.
-
Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR). Use primers specific to the promoter regions of AR target genes (e.g., KLK3, TMPRSS2).
-
Calculate the results as a percentage of the input DNA, and compare the enrichment in this compound-treated samples versus the vehicle control.
-
Expected Results
A successful experiment will show a significant reduction in the amount of AR-bound DNA at target gene promoters (like KLK3) in cells treated with this compound compared to the vehicle-treated control. The isotype IgG control should show minimal to no enrichment, confirming the specificity of the anti-AR antibody. This result would provide direct evidence that this compound effectively disrupts the interaction of the Androgen Receptor with chromatin at its target sites.
References
- 1. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. epigenome-noe.net [epigenome-noe.net]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 12. ChIP Protocol | Proteintech Group [ptglab.com]
Application of VPC-14449 in 22Rv1 Cell Lines: A Comprehensive Guide
Introduction
VPC-14449 is a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR), a critical transcription factor in the progression of prostate cancer.[1][2] The 22Rv1 cell line, derived from a human prostate carcinoma xenograft, is a widely used model for castration-resistant prostate cancer (CRPC). A key feature of 22Rv1 cells is the expression of both full-length AR and constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain and confer resistance to conventional anti-androgen therapies.[3] This makes this compound a compound of significant interest for studying AR signaling in the context of drug resistance. This document provides detailed application notes and protocols for the use of this compound in 22Rv1 cell lines for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its inhibitory effects by directly binding to the DBD of the AR.[1] This interaction prevents the receptor from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes.[2][4] Unlike conventional anti-androgens that target the ligand-binding domain, this compound is effective against both full-length AR and AR splice variants that lack this domain, such as AR-V7, which are prominently expressed in 22Rv1 cells.[3][5] While it effectively inhibits full-length AR, higher concentrations of this compound are often required to inhibit the activity of AR variants in 22Rv1 cells.[3]
Data Summary
The following tables summarize the quantitative data on the effects of this compound in the 22Rv1 cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 (AR Transactivation) | 22Rv1 | Low micromolar (µM) | [3][6] |
| IC50 (Cell Viability) | 22Rv1 | ~10 µM | [4] |
| Experiment | Cell Line | Treatment | Effect | Reference |
| AR Target Gene Expression (UBE2C) | 22Rv1 | 50 µM this compound (48 hrs) | Significant reduction in UBE2C mRNA | [3] |
| AR-V7 Chromatin Binding | 22Rv1 | 50 µM this compound | Less apparent effect compared to full-length AR | [3] |
| Cell Viability | 22Rv1 | Increasing concentrations | Suppression of cell growth | [1][3] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound on the Androgen Receptor (AR) signaling pathway in 22Rv1 cells, which express both full-length AR (AR-FL) and AR splice variants (e.g., AR-V7).
Caption: this compound inhibits AR signaling by targeting the DNA-binding domain.
Experimental Protocols
22Rv1 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the 22Rv1 cell line.
Caption: Workflow for culturing 22Rv1 cells from a frozen stock.
Materials:
-
22Rv1 cells (e.g., ATCC CRL-2505)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.25% (w/v) Trypsin-0.53mM EDTA solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
75 cm² cell culture flasks
-
15 mL conical tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO₂)
-
Water bath (37°C)
-
Microscope
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% P/S
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of 22Rv1 cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotective agent.
-
Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
-
Transfer the cell suspension to a 75 cm² flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Maintaining Cultures:
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with DPBS.
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[7]
-
Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired amount of cell suspension to new flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.[7]
-
Cell Viability (MTS) Assay
This protocol describes how to assess the effect of this compound on the viability of 22Rv1 cells.
Materials:
-
22Rv1 cells
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[9]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., AR, AR-V7, c-Myc) in 22Rv1 cells following treatment with this compound.
Materials:
-
22Rv1 cells
-
6-well plates or 100 mm dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-c-Myc, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate 22Rv1 cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Luciferase Reporter Assay for AR Transactivation
This assay measures the transcriptional activity of the androgen receptor.
Materials:
-
22Rv1 cells
-
24-well or 96-well plates
-
AR-responsive luciferase reporter plasmid (e.g., ARR3-tk-Luc)[3]
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed 22Rv1 cells in 24-well or 96-well plates.
-
Co-transfect the cells with the ARR3-tk-Luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[3]
-
Allow the cells to recover for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for an additional 24 hours.[3]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
This compound is a valuable tool for investigating AR signaling in the context of castration-resistant prostate cancer, particularly in cell lines like 22Rv1 that express AR splice variants. Its unique mechanism of targeting the AR DBD allows for the study of AR inhibition in models resistant to conventional therapies. The protocols provided herein offer a starting point for researchers to explore the effects of this compound on 22Rv1 cell viability, AR-mediated transcription, and protein expression. Careful optimization of experimental conditions is recommended for specific research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elabscience.com [elabscience.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Western blot analysis for AR expression after VPC-14449 treatment
Analysis of Androgen Receptor (AR) Expression by Western Blot Following VPC-14449 Treatment
Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer therapeutics.
Introduction: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the Androgen Receptor (AR), a critical driver of prostate cancer progression.[1] Unlike second-generation antiandrogens such as enzalutamide, which target the ligand-binding domain (LBD), this compound offers a distinct mechanism of action. It functions by impeding the interaction of both full-length AR and its splice variants with chromatin, thereby inhibiting AR transcriptional activity and the expression of AR target genes like Prostate-Specific Antigen (PSA).[2][3] An important characteristic of this compound's mechanism is that it does not alter the total protein expression level of the Androgen Receptor.[1][4]
This document provides a detailed protocol for performing a Western blot analysis to verify the stable expression of AR in prostate cancer cell lines after treatment with this compound. This procedure is essential for researchers studying the compound's mechanism of action and its effects on the AR signaling pathway.
Data Presentation
The expected outcome of the Western blot analysis is that treatment with this compound will not result in a significant change in the total Androgen Receptor protein levels compared to vehicle-treated controls. The following table summarizes hypothetical quantitative data from a densitometric analysis of Western blot bands, illustrating this expected result.
Table 1: Densitometric Analysis of AR Protein Expression Following this compound Treatment
| Cell Line | Treatment (24h) | AR Band Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| LNCaP | Vehicle (DMSO) | 1.02 | 1.00 |
| LNCaP | This compound (5 µM) | 0.99 | 0.97 |
| 22Rv1 | Vehicle (DMSO) | 1.15 | 1.00 |
| 22Rv1 | This compound (5 µM) | 1.12 | 0.97 |
| C4-2 | Vehicle (DMSO) | 0.95 | 1.00 |
| C4-2 | This compound (5 µM) | 0.96 | 1.01 |
Note: Data are representative. Values are normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and the experimental workflow for the Western blot analysis.
Caption: this compound inhibits AR's binding to DNA, blocking transcription.
Caption: Workflow for Western blot analysis of AR expression.
Experimental Protocols
Objective: To determine the effect of this compound treatment on total Androgen Receptor (AR) protein expression in prostate cancer cells using Western blot analysis.
Materials:
-
Cell Lines: LNCaP, 22Rv1, or other appropriate AR-positive prostate cancer cell lines.
-
Reagents:
-
This compound (Stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x) with β-mercaptoethanol
-
Tris-Glycine SDS-PAGE gels (4-15% gradient)
-
PVDF membrane (0.45 µm)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-AR antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
-
Procedure:
1. Cell Seeding and Treatment: a. Seed prostate cancer cells (e.g., LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator. c. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the protein) to new, clean tubes.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. b. Based on the concentrations, calculate the volume needed to load an equal amount of protein (e.g., 20-30 µg) for each sample.
4. Sample Preparation and SDS-PAGE: a. Prepare the samples by mixing the calculated volume of lysate with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load the equalized protein samples into the wells of a 4-15% Tris-Glycine SDS-PAGE gel. Include a protein ladder in one lane. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody against AR (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). d. To ensure equal loading, strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) following steps 6c to 7c. e. Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing VPC-14449's Effect on PSA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-14449 is a selective inhibitor of the DNA-binding domain (DBD) of the androgen receptor (AR), a critical transcription factor in the development and progression of prostate cancer.[1][2] By targeting the AR-DBD, this compound effectively disrupts the interaction between the AR and its target genes, including the gene for prostate-specific antigen (PSA), a key biomarker for prostate cancer.[3][4][5] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on PSA expression in both in vitro and in vivo models of prostate cancer.
Mechanism of Action of this compound
The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of its target genes, thereby initiating their transcription.[6][7] PSA is a well-characterized AR target gene.[8][9] this compound exerts its effect by binding to the DBD of the AR, preventing it from effectively binding to AREs.[1][3][4][5] This leads to a downstream reduction in the transcription and subsequent protein expression of PSA.[3][10]
Diagram: Simplified Signaling Pathway of Androgen Receptor and PSA Expression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen Receptor DBD Inhibitor, this compound | 1621375-32-3 [sigmaaldrich.com]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PSA Regulates Androgen Receptor Expression In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC-14449 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-14449 is a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR). This mechanism of action is distinct from many current anti-androgen therapies that target the ligand-binding domain (LBD) of the AR. By interfering with the AR's ability to bind to DNA, this compound can inhibit the transcription of AR-regulated genes, which are crucial for the growth and proliferation of prostate cancer cells. This makes this compound a promising therapeutic candidate for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC), which may have developed resistance to LBD-targeted therapies.
These application notes provide a detailed protocol for the administration of this compound in a preclinical LNCaP xenograft mouse model, a widely used model for studying androgen-sensitive prostate cancer. The protocols outlined below cover cell line maintenance, xenograft model establishment, preparation and administration of this compound, and monitoring of tumor growth and treatment efficacy.
Androgen Receptor Signaling Pathway and Mechanism of Action of this compound
The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. In the canonical signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the LBD of the AR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the AR, and its translocation into the nucleus. Once in the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription.
This compound exerts its inhibitory effect by directly targeting the DBD of the AR. This prevents the AR from binding to AREs, thus blocking the transcription of downstream target genes, such as prostate-specific antigen (PSA), which are involved in prostate cancer cell growth and survival.
Application Notes and Protocols for Evaluating AR-V7 Inhibition by VPC-14449
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) and its splice variants, particularly AR-V7, are key drivers in the progression of castration-resistant prostate cancer (CRPC). AR-V7, which lacks the ligand-binding domain, is constitutively active and confers resistance to conventional AR-targeted therapies. VPC-14449 is a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the AR, offering a promising therapeutic strategy to overcome this resistance.[1] This document provides detailed protocols and application notes for evaluating the inhibitory effects of this compound on AR-V7.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the AR-DBD.[2] Unlike conventional anti-androgens that target the ligand-binding domain (LBD), this compound is designed to bind to a surface-exposed pocket on the AR-DBD. This binding interferes with the interaction between the AR (both full-length and splice variants like AR-V7) and androgen response elements (AREs) on the DNA. By preventing the receptor from binding to DNA, this compound inhibits the transcription of AR target genes, ultimately leading to a reduction in tumor growth and PSA production.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting AR and AR-V7 activity from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | AR Status | Assay Type | Endpoint | This compound IC₅₀ | Reference |
| LNCaP | AR-FL (T877A) | Luciferase Reporter | AR Transactivation | Sub-micromolar | [5] |
| C4-2 | AR-FL (T877A) | Luciferase Reporter | AR Transactivation | Sub-micromolar | [5] |
| MR49F | AR-FL (F876L) | Luciferase Reporter | AR Transactivation | Sub-micromolar | [5] |
| 22Rv1 | AR-FL, AR-V7 | Luciferase Reporter | AR-V Activity | Low micromolar | [5] |
| PC3 (transiently transfected) | AR-FL | Luciferase Reporter | AR Transactivation | 0.340 µM | [6] |
| PC3 (transiently transfected) | AR-V7 | Luciferase Reporter | AR-V7 Activity | 4-8 µM | [7] |
| LNCaP | AR-FL | PSA Secretion | PSA Levels | Sub-micromolar | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Effect on Tumor Volume | Effect on Serum PSA | Reference |
| LNCaP | This compound | 100 mg/kg (twice daily) | Significant suppression, comparable to enzalutamide | Significantly reduced | [3][8] |
| MR49-F | This compound | 100 mg/kg (twice daily) | Effective suppression | Not reported | [8] |
| C4-2 | This compound | 100 mg/kg (twice daily) | Effective suppression | Not reported | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the inhibition of AR-V7 by this compound.
Protocol 1: Luciferase Reporter Assay for AR-V7 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of AR-V7 in response to treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, or AR-null cells like PC-3 or DU145 for transient transfection)
-
AR-V7 expression plasmid
-
Luciferase reporter plasmid containing AREs (e.g., ARR₃-tk-luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the AR-V7 expression plasmid, the ARE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of prostate cancer cells expressing AR-V7.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP)
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Western Blotting for AR-V7 Subcellular Localization
This protocol determines the effect of this compound on the nuclear localization of AR-V7.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
This compound
-
Nuclear and cytoplasmic extraction kit or buffers
-
Protease and phosphatase inhibitors
-
Primary antibodies (anti-AR-V7, anti-Lamin B1 for nuclear fraction, anti-GAPDH or anti-Tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a manual protocol.[9] Ensure to add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging: Capture the image using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative amounts of AR-V7 in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH/Tubulin as loading controls for the nuclear and cytoplasmic fractions, respectively.
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
This assay investigates whether this compound inhibits the binding of AR-V7 to the promoter regions of its target genes.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis and wash buffers
-
Anti-AR-V7 antibody for ChIP
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose
-
DNA purification kit
-
Primers for qPCR targeting known AR-V7 response elements (e.g., in the UBE2C promoter)
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-AR-V7 antibody or control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the AREs of AR-V7 target genes.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the AR-V7 immunoprecipitated sample relative to the IgG control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Caption: AR-V7 Signaling and this compound Inhibition.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Caption: Subcellular Fractionation Workflow for Western Blot.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting VPC-14449 insolubility in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of VPC-14449, a selective inhibitor of the DNA-binding domain of the androgen receptor (AR-DBD), in cell culture experiments.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
This guide addresses common issues related to this compound precipitation in cell culture media and provides step-by-step solutions to ensure successful experiments.
Issue: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?
This is a common issue with hydrophobic small molecules like this compound. Here’s a step-by-step guide to troubleshoot and resolve this problem.
Possible Cause 1: Improper initial stock solution preparation.
-
Solution: Ensure you are using the correct solvent and technique to prepare your high-concentration stock solution. This compound is soluble in DMSO at concentrations up to 125 mg/mL (317.19 mM) or 50 mg/mL.[1] It is critical to use newly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Sonication may be necessary to fully dissolve the compound.[1]
Possible Cause 2: The final concentration of this compound in the media is too high.
-
Solution: The effective concentration of this compound can vary between cell lines, but it has been shown to inhibit AR-transcriptional activity and cell viability in various prostate cancer cell lines at concentrations ranging from 0.01 to 100 μM.[1] However, its solubility in aqueous media is limited. It is crucial to determine the maximum soluble concentration in your specific cell culture medium. A good starting point is to test a range of concentrations and visually inspect for precipitation.
Possible Cause 3: The method of dilution into the cell culture media is causing precipitation.
-
Solution: When diluting the DMSO stock solution into your aqueous cell culture media, it is critical to mix thoroughly and quickly.[2] A common technique is to add the this compound stock solution to a small volume of media first, mix well, and then add this to the final volume. Avoid adding the stock solution directly to a large volume of media without adequate mixing. For particularly challenging solubility issues, a serial dilution approach in media may be beneficial.[2] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Possible Cause 4: Media components are interacting with this compound.
-
Solution: Components in the cell culture medium, such as salts and proteins in serum, can sometimes interact with the compound and cause it to precipitate.[3] If you are using a serum-free medium, the absence of serum proteins that can help solubilize hydrophobic compounds might exacerbate the issue. Consider performing a solubility test in your basal medium with and without serum to see if serum components aid in solubility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a selective inhibitor of the DNA-binding domain (DBD) of the androgen receptor (AR).[1] It functions by binding to a surface-exposed pocket near the protein-DNA interface of the AR-DBD, which reduces the ability of both full-length AR and AR variants to interact with chromatin.[1][4] This, in turn, inhibits the transcription of AR target genes.[5]
Q2: What is the recommended storage condition for this compound stock solutions?
-
A2: After reconstitution in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[1]
Q3: In which cell lines has this compound been shown to be effective?
-
A3: this compound has been shown to inhibit AR signaling and cell viability in various castration-resistant prostate cancer (CRPC) cell lines, including LNCaP, C4-2, MR49F, and 22Rv1.[1][4] It is also effective against cell lines with AR mutations that confer resistance to other anti-androgen therapies.[4]
Q4: What is the IC50 of this compound?
-
A4: The IC50 of this compound for the full-length human androgen receptor is approximately 0.34 μM.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AR Inhibition) | 0.34 µM | Full-length human AR | [1] |
| IC50 (AR Inhibition) | 947 nM | Not specified | |
| Effective Concentration | 0.01 - 100 µM | LNCaP, C4-2, MR49F, 22Rv1 | [1] |
| Solubility in DMSO | 125 mg/mL (317.19 mM) | N/A | [1] |
| Solubility in DMSO | 50 mg/mL | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound is 394.09 g/mol .
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[1]
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Pipettes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is recommended to test a range of final concentrations, for example, from 1 µM to 100 µM.
-
For each concentration, add the corresponding volume of this compound stock solution to the cell culture medium and mix immediately and thoroughly.
-
As a control, prepare a sample with the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%) without the compound.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the samples for any signs of precipitation. This can be done by eye and confirmed by microscopy.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.
Visualizations
Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VPC-14449 Concentration for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-14449. The information is designed to help optimize experimental conditions for inducing apoptosis in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Induction of Apoptosis
Question: I am not observing a significant increase in apoptosis after treating my cells with this compound. What are the possible reasons and solutions?
Answer:
Several factors could contribute to a lack of apoptotic induction. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. While the IC50 for inhibiting the full-length androgen receptor (AR) is approximately 0.34 µM, higher concentrations may be necessary, especially for cell lines expressing AR splice variants.[1] For instance, concentrations greater than 10 µM have been required to inhibit AR binding to chromatin in some resistant cell lines.[2]
-
Recommendation: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line.
-
-
Inappropriate Time Point: The onset of apoptosis is time-dependent. One study noted a lack of PARP cleavage, a marker of apoptosis, at 24 hours post-treatment, suggesting that apoptosis may occur at later time points.[2]
-
Recommendation: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal incubation time for observing apoptosis.
-
-
Cell Line Resistance: While this compound is effective in many castration-resistant prostate cancer (CRPC) cell lines, the degree of response can vary.
-
Recommendation: Ensure you are using a positive control for apoptosis induction in your cell line to confirm that the cells are capable of undergoing apoptosis.
-
-
Reagent Quality: Ensure the this compound is properly stored and handled to maintain its activity.
-
Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them at -20°C or -80°C for long-term stability.
-
Issue 2: High Background or Inconsistent Results in Apoptosis Assays
Question: My Annexin V/PI flow cytometry results show high background staining in my control group, or the results are not reproducible. What can I do to improve the assay?
Answer:
High background and poor reproducibility in apoptosis assays are common issues. Here are some key areas to troubleshoot:
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V and/or PI staining.
-
Recommendation: Use a gentle cell detachment method, such as a cell scraper or a short incubation with a non-enzymatic dissociation solution. Handle cells gently throughout the staining procedure.
-
-
Compensation Issues: Incorrect fluorescence compensation settings in flow cytometry can lead to spectral overlap between fluorochromes (e.g., FITC and PI), resulting in inaccurate population gating.
-
Recommendation: Always include single-stained controls (Annexin V only and PI only) to properly set up the compensation matrix on the flow cytometer.
-
-
Reagent and Buffer Quality: The binding of Annexin V to phosphatidylserine is calcium-dependent. Using buffers without calcium or with chelating agents like EDTA will inhibit this interaction.
-
Recommendation: Use the 1X Binding Buffer provided with your apoptosis detection kit, which should contain the necessary calcium concentration. Ensure all washing steps are performed with appropriate buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1] By binding to the AR-DBD, this compound prevents the receptor from binding to androgen response elements (AREs) on the DNA. This inhibits the transcription of AR target genes that are crucial for the survival and proliferation of prostate cancer cells. The suppression of these pro-survival signals is believed to initiate the apoptotic cascade.
Q2: Which prostate cancer cell lines are sensitive to this compound?
A2: this compound has been shown to be effective in a variety of castration-resistant prostate cancer (CRPC) cell lines, including those with mutations in the AR ligand-binding domain (LBD) and those that express AR splice variants. Commonly used sensitive cell lines include LNCaP, C4-2, MR49F, and 22Rv1.[1][2]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.
Q4: What are the key markers to confirm apoptosis induction by this compound?
A4: Several markers can be used to confirm apoptosis. For an early-stage marker, Annexin V staining is recommended, which detects the externalization of phosphatidylserine. For a mid- to late-stage marker, the cleavage of Poly (ADP-ribose) polymerase (PARP) is a reliable indicator.[2] Activation of executioner caspases, such as caspase-3 and caspase-7, can also be measured.
Data Presentation
Table 1: Effective Concentrations of this compound in Prostate Cancer Cell Lines
| Parameter | Cell Line(s) | Concentration Range | Notes |
| IC50 (AR Inhibition) | PC3 (transiently expressing full-length human AR) | ~0.34 µM | This is the concentration for inhibiting the androgen receptor's transcriptional activity. |
| Suppression of Cell Viability | LNCaP, C4-2, MR49F, 22Rv1 | 0.01 - 100 µM | A broad range has been tested, with effects being dose-dependent. |
| Inhibition of AR Chromatin Binding | LNCaP, R1-AD1 | > 1 µM | Higher concentrations are often needed to disrupt the interaction between AR and chromatin. |
| Inhibition of AR Variant Chromatin Binding | 22Rv1, R1-D567 | > 10 µM | Cell lines expressing AR splice variants may require higher concentrations for a significant effect.[2] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound and Assessment by Annexin V/PI Staining
This protocol outlines the steps for treating prostate cancer cells with this compound and subsequently analyzing apoptosis by flow cytometry.
Materials:
-
Prostate cancer cell line of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
This compound Treatment:
-
Prepare a range of this compound concentrations by diluting the stock solution in complete cell culture medium.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the treatment groups.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach the cells using a non-enzymatic cell dissociation solution or a cell scraper.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Annexin V/PI Staining:
-
Wash the cell pellet with cold PBS and then resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained and single-stained controls to set the appropriate gates and compensation.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
References
Technical Support Center: Overcoming VPC-14449 Resistance in Prostate Cancer Cells
Welcome to the technical support center for researchers utilizing VPC-14449 in prostate cancer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and experimental hurdles, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1] Unlike conventional anti-androgen therapies such as enzalutamide, which target the ligand-binding domain (LBD), this compound functions by interfering with the interaction between the AR and chromatin.[1][2] This disruption prevents the transcription of AR target genes, thereby inhibiting prostate cancer cell growth and survival.[2][3]
Q2: Is this compound effective against prostate cancer cells that are resistant to other anti-androgen therapies?
A2: Yes, this compound has demonstrated efficacy in various castration-resistant prostate cancer (CRPC) cell lines that exhibit resistance to LBD-targeting drugs like enzalutamide.[2] This includes cells expressing mutated forms of the AR (e.g., T877A, F876L) or constitutively active AR splice variants (e.g., AR-V7) that lack the LBD.[2][4] Its unique mechanism of targeting the DBD allows it to bypass common resistance mechanisms associated with the LBD.[2]
Q3: What are the known mechanisms of resistance to this compound?
A3: While this compound circumvents many common resistance pathways, prolonged exposure can still lead to reduced sensitivity. The primary mechanism of resistance is thought to involve alterations that diminish the ability of this compound to inhibit AR-chromatin binding. Higher concentrations of this compound are required to inhibit the chromatin binding of AR variants like ARv567es and AR-V7.[2] Additionally, bypass signaling pathways that are independent of AR may also contribute to resistance.[4][5][6]
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
Symptoms:
-
Reduced inhibition of cell viability in the presence of this compound compared to initial experiments.
-
Diminished suppression of AR target genes (e.g., PSA, FKBP5, TMPRSS2) at previously effective concentrations.
-
Altered cellular morphology in treated cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Emergence of AR Splice Variants | 1. Western Blot Analysis: Screen for the expression of common AR splice variants, such as AR-V7, which may be upregulated.[2][5] 2. qRT-PCR: Quantify the mRNA levels of full-length AR and AR splice variants. 3. Increase this compound Concentration: Higher concentrations (>10 μM) may be required to inhibit the activity of certain AR variants.[2] |
| Activation of Bypass Signaling Pathways | 1. Pathway Analysis: Investigate the activation status of alternative growth signaling pathways such as PI3K/AKT/mTOR or Src kinase pathways.[5][6][7] 2. Combination Therapy: Consider co-treatment with inhibitors of the identified bypass pathway. For example, dual inhibition of AR and PI3K/AKT pathways has shown promise in preclinical models.[5] |
| Compound Instability | 1. Fresh Preparation: Prepare fresh stock solutions of this compound. The compound should be stored at -80°C for long-term stability.[1] 2. Quality Control: Verify the purity and concentration of the this compound stock. |
Issue 2: Inconsistent Results in AR Transcriptional Activity Assays (e.g., Luciferase Reporter Assays)
Symptoms:
-
High variability between replicate wells.
-
Unexpectedly low or high luciferase signal.
-
Lack of a clear dose-response curve with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Transfection Inefficiency | 1. Optimize Transfection Protocol: Ensure optimal transfection efficiency by titrating the amount of plasmid DNA and transfection reagent. 2. Use a Control Plasmid: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[2] |
| Cell Health and Density | 1. Monitor Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before transfection and treatment. 2. Optimize Seeding Density: Plate cells at a consistent density to avoid variations in reporter gene expression. |
| Assay Conditions | 1. Androgen Stimulation: For cell lines expressing full-length AR, ensure consistent stimulation with an androgen like R1881 (e.g., 0.1 nM).[2] 2. Incubation Time: Optimize the treatment duration with this compound (e.g., 24 hours).[2] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Prostate Cancer Cell Lines
| Cell Line | AR Status | Resistance Profile | This compound IC50 (µM) | Reference |
| LNCaP | Full-length AR (T877A mutant) | Androgen-sensitive | ~1 | [2] |
| C4-2 | Full-length AR (T877A mutant) | Androgen-insensitive | ~5 | [2] |
| MR49F | Full-length AR (F876L mutant) | Enzalutamide-resistant | ~10 | [2] |
| 22Rv1 | Full-length AR and AR-V7 | Enzalutamide-resistant | ~10 | [2] |
Table 2: Effect of this compound on AR Target Gene Expression
| Gene | Cell Line | Treatment | Fold Change vs. R1881 only | Reference |
| KLK3 (PSA) | LNCaP | This compound + R1881 | 0.82 | [3] |
| KLK2 | LNCaP | This compound + R1881 | 0.66 | [3] |
| TMPRSS2 | LNCaP | This compound + R1881 | 0.69 | [3] |
| FKBP5 | LNCaP | This compound + R1881 | 0.81 | [3] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: AR Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate.
-
Transfection: Co-transfect the cells with an androgen response element (ARE)-driven luciferase reporter plasmid (e.g., ARR3tk-Luc) and a Renilla luciferase control plasmid for 48 hours.[2]
-
Androgen Stimulation and Compound Treatment: For full-length AR, stimulate with a synthetic androgen (e.g., 0.1 nM R1881). Concurrently, treat with various concentrations of this compound or vehicle control for 24 hours.[2]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the activity in the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment: Treat prostate cancer cells with this compound (e.g., 50 µM) or vehicle control, along with androgen stimulation if required.[2]
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the N-terminus of the AR overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for known AR binding sites on target genes (e.g., FASN, FKBP5, TSC2).[2][8]
Visualizations
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Caption: Key mechanisms leading to resistance against this compound.
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of VPC-14449 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VPC-14449, a potent and selective inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the Androgen Receptor (AR).[1] It functions by interfering with the interaction between the AR and chromatin, thereby inhibiting the transcription of AR target genes.[1] This mechanism is distinct from many other AR antagonists that target the ligand-binding domain (LBD).
Q2: How selective is this compound for the Androgen Receptor?
A2: this compound has demonstrated significant selectivity for the Androgen Receptor over other related nuclear receptors. Studies have shown that it fully inhibits wild-type AR at 5 µM, while only partially affecting the estrogen receptor (ER) at 15 µM and showing no significant activity against the glucocorticoid receptor (GR) or progesterone receptor (PR) at concentrations up to 25 µM.[2]
Q3: What are the known binding affinity and potency values for this compound?
A3: The inhibitory potency and binding affinity of this compound for the Androgen Receptor have been characterized. The IC50 for the full-length human AR is approximately 0.34 µM.[1] Isothermal Titration Calorimetry (ITC) experiments have indicated a direct but modest binding affinity to the AR-DBD with a dissociation constant (KD) of approximately 64 µM. It is suggested that the presence of DNA may be required for a higher affinity interaction.
Q4: What are potential off-target effects and why should I be concerned?
A4: Off-target effects occur when a compound interacts with unintended proteins or biomolecules. These interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences. Identifying and characterizing any off-target effects of this compound is crucial for accurately interpreting experimental data and for the potential development of this compound as a therapeutic agent.
Q5: How can I experimentally investigate the potential off-target effects of this compound?
A5: A multi-faceted approach is recommended to investigate potential off-target effects. Key experimental strategies include:
-
Kinase Profiling: To assess the activity of this compound against a broad panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): To identify direct binding of this compound to proteins within a cellular context.
-
Phenotypic Screening: To observe the broader effects of this compound on cellular phenotypes, which may suggest the involvement of off-target pathways.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Potency and Binding Affinity of this compound
| Parameter | Value | Target | Assay |
| IC50 | 0.34 µM | Full-length human AR | Cell-based reporter assay |
| KD | ~64 µM | AR-DBD | Isothermal Titration Calorimetry (ITC) |
Table 2: Selectivity Profile of this compound Against Other Nuclear Receptors
| Nuclear Receptor | Concentration for Inhibition | Level of Inhibition |
| Androgen Receptor (AR) | 5 µM | Full |
| Estrogen Receptor (ER) | 15 µM | Partial |
| Glucocorticoid Receptor (GR) | <25 µM | Not significant |
| Progesterone Receptor (PR) | <25 µM | Not significant |
Troubleshooting Guides
Issue 1: I am observing a phenotype in my cell-based assay that is inconsistent with AR inhibition.
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Dose-Response Correlation: Perform a dose-response experiment for the observed phenotype and compare it to the known IC50 of this compound for AR inhibition. A significant deviation may suggest an off-target effect.
-
Use of a Structurally Different AR Inhibitor: Treat your cells with an AR inhibitor that has a different chemical structure and mechanism of action (e.g., an LBD antagonist like Enzalutamide). If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of AR signaling. If the phenotype is not rescued, this points towards an off-target mechanism.
-
Issue 2: I am observing cellular toxicity at concentrations required for AR inhibition.
-
Possible Cause: The observed toxicity could be due to on-target effects (i.e., the consequence of inhibiting AR in that specific cell line) or off-target effects.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective concentration for AR inhibition and the highest non-toxic concentration.
-
Cell Line Comparison: Test the toxicity of this compound in a cell line that does not express the Androgen Receptor. If toxicity is still observed, it is likely an off-target effect.
-
Apoptosis/Necrosis Assays: Characterize the nature of the cell death using assays for apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release) to understand the underlying mechanism.
-
Experimental Protocols
Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of protein kinases, typically performed as a service by specialized companies.
Methodology:
-
Compound Submission:
-
Provide a high-purity sample of this compound at a specified concentration and volume.
-
Include relevant information such as the compound's structure, molecular weight, and solvent.
-
-
Primary Screen:
-
IC50 Determination (for "hits"):
-
For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value.[4]
-
This provides a quantitative measure of the compound's potency against potential off-target kinases.
-
-
Data Analysis and Reporting:
-
The results are typically provided as a percentage of inhibition for each kinase in the panel and IC50 values for any confirmed hits.
-
Data is often visualized using kinome trees to provide a clear overview of the compound's selectivity.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique to verify the direct binding of a small molecule to its target protein in a cellular environment.[5]
Methodology:
-
Cell Culture and Treatment:
-
Culture the cells of interest to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C.[3]
-
-
Heating of Intact Cells:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble Androgen Receptor (and potentially other suspected off-targets) at each temperature point using Western blotting.
-
A positive result is indicated by a shift in the thermal denaturation curve to higher temperatures in the this compound-treated samples compared to the vehicle control, signifying protein stabilization upon binding.
-
Phenotypic Screening
Phenotypic screening can uncover unexpected biological effects of a compound, providing clues to potential off-target mechanisms.[6]
Methodology:
-
Assay Development:
-
Select a panel of diverse cell lines representing different tissues or disease states.
-
Choose a high-content imaging platform to monitor a wide range of cellular parameters, including cell morphology, viability, proliferation, and the expression and localization of various protein markers.
-
-
Compound Treatment:
-
Plate the selected cell lines in multi-well plates.
-
Treat the cells with a range of concentrations of this compound and appropriate controls (vehicle and known cytotoxic compounds).
-
-
High-Content Imaging and Data Acquisition:
-
After a defined incubation period (e.g., 24, 48, or 72 hours), stain the cells with a panel of fluorescent dyes and antibodies targeting key cellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Acquire images using an automated high-content imaging system.
-
-
Image Analysis and Phenotypic Profiling:
-
Use image analysis software to extract quantitative data for hundreds of cellular features from each image.
-
Compare the phenotypic profile of this compound-treated cells to the vehicle control and to a library of reference compounds with known mechanisms of action.
-
-
Hit Identification and Target Deconvolution:
-
Phenotypes that are significantly different from the expected on-target effects (AR inhibition) are considered "hits."
-
Further experiments are then required to identify the protein(s) responsible for these off-target phenotypes. This can involve techniques such as affinity chromatography-mass spectrometry or genetic approaches like CRISPR/Cas9 screening.
-
Visualizations
Signaling Pathway of this compound
Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A generalized experimental workflow for identifying potential off-target effects.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A decision tree for troubleshooting the origin of an unexpected phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. reactionbiology.com [reactionbiology.com]
- 5. news-medical.net [news-medical.net]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
Addressing variability in VPC-14449 experimental results
Welcome to the technical support center for VPC-14449. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results obtained with the androgen receptor (AR) DNA-binding domain (DBD) inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to variability in your experiments with this compound.
Q1: I am observing inconsistent IC50 values for cell viability and transcriptional activity. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different prostate cancer cell lines exhibit varying sensitivity to this compound. For instance, higher concentrations of this compound are often required to inhibit the activity of AR splice variants (e.g., AR-V7 in 22Rv1 cells) compared to the full-length AR in cell lines like LNCaP.[1] Ensure consistent use of the same cell line and passage number across experiments.
-
Compound Solubility and Stability: this compound is soluble in DMSO.[2] It is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.[2] Poor solubility can lead to lower effective concentrations and thus higher IC50 values.
-
Assay-Specific Conditions: The parameters of your assay, such as cell seeding density, treatment duration, and the specific reporter construct used (for transcriptional assays), can significantly influence the outcome.[1][3] Standardize these parameters across all experiments.
-
Purity and Identity of the Compound: A critical factor to consider is the correct chemical structure of this compound. A correction to the originally published structure was later reported.[4] Ensure you are using the compound with the correct, validated structure (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine).[4]
Q2: My Chromatin Immunoprecipitation (ChIP) experiments show variable enrichment of AR at target gene loci after this compound treatment. How can I troubleshoot this?
A2: Variability in ChIP experiments is common and can be addressed by optimizing several steps:
-
Cross-linking: Inadequate or excessive cross-linking can lead to inconsistent results. Optimize the duration and concentration of formaldehyde treatment for your specific cell line.
-
Sonication: Incomplete or excessive sonication can result in chromatin fragments that are too large or too small, respectively. Aim for fragments in the 200-1000 bp range.
-
Antibody Quality: Use a ChIP-validated antibody specific for the N-terminus of the AR to pull down both full-length and splice variant forms of the receptor.
-
Washing Steps: Insufficient washing can lead to high background, while overly stringent washes can result in the loss of specific signal. Optimize your wash buffer compositions and the number of washes.
-
Differential Effects on AR Forms: this compound has a more pronounced effect on the chromatin binding of full-length AR compared to AR splice variants.[1] This can lead to gene-specific differences in the reduction of AR occupancy.
Q3: I am not observing the expected decrease in the expression of AR target genes after this compound treatment. What could be the issue?
A3: Several factors can contribute to this observation:
-
Cell Line and AR Isoform: The effect of this compound on AR target genes can be cell-line specific and dependent on the predominant AR isoform. Some genes may be more sensitive to the inhibition of full-length AR than AR splice variants.
-
Time Course of Treatment: The temporal dynamics of gene expression can vary. It is advisable to perform a time-course experiment to determine the optimal treatment duration for observing a significant downregulation of your target genes.
-
Compensatory Mechanisms: In some cellular contexts, compensatory signaling pathways may be activated, masking the effect of AR inhibition on certain genes.
-
Off-Target Effects at High Concentrations: While this compound is selective for the AR-DBD, very high concentrations may lead to off-target effects that could confound gene expression results. It is recommended to use the lowest effective concentration determined from dose-response studies.
Data Presentation
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Assay Type | IC50 (µM) | Reference |
| LNCaP | Full-length AR (T877A mutant) | Transcriptional Activity | ~0.34 | [2] |
| C4-2 | Full-length AR (T877A mutant) | Transcriptional Activity | Not specified | [2] |
| MR49F | Full-length AR (F876L mutant) | Transcriptional Activity | Not specified | [2] |
| 22Rv1 | Full-length AR and AR-V7 | Transcriptional Activity | Higher than LNCaP | [1] |
| LNCaP | Full-length AR (T877A mutant) | Cell Viability | Not specified | [2] |
| C4-2 | Full-length AR (T877A mutant) | Cell Viability | Not specified | [2] |
| MR49F | Full-length AR (F876L mutant) | Cell Viability | Not specified | [2] |
| 22Rv1 | Full-length AR and AR-V7 | Cell Viability | Not specified | [2] |
Table 2: Compound Handling and Storage
| Parameter | Recommendation | Reference |
| Solvent | DMSO | [2] |
| Stock Solution Storage | -20°C for up to 3 months | [2] |
| Freeze-Thaw Cycles | Avoid repeated cycles | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTS-based)
-
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
2. Luciferase Reporter Assay for AR Transcriptional Activity
-
Co-transfect prostate cancer cells (e.g., LNCaP) in a 24-well plate with an androgen-responsive luciferase reporter plasmid (e.g., ARR3-tk-luc) and a control plasmid for normalization (e.g., Renilla luciferase).
-
After 24 hours, replace the medium with medium containing a low concentration of androgen (e.g., 0.1 nM R1881) to stimulate AR activity.
-
Simultaneously, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.[1]
3. Chromatin Immunoprecipitation (ChIP)
-
Culture prostate cancer cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-AR antibody or a negative control IgG.
-
Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA regions by qPCR or ChIP-seq.
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
How to mitigate VPC-14449 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-14449 in animal studies. The focus is on best practices for administration and monitoring for potential adverse events, given the compound's generally low toxicity profile.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Question: We observed localized irritation or inflammation at the injection site after intraperitoneal (i.p.) administration of this compound. What could be the cause and how can we mitigate this?
Answer:
-
Potential Cause: While this compound itself has shown low systemic toxicity, localized irritation can be due to the vehicle, pH of the solution, or injection technique. The recommended solvent is DMSO, which can cause irritation at high concentrations.
-
Mitigation Strategies:
-
Vehicle Optimization: Ensure the final concentration of DMSO is as low as possible while maintaining compound solubility. Consider co-solvents like PEG or Tween 80, if compatible with your experimental design.
-
Proper Injection Technique: Ensure the injection is truly intraperitoneal and not subcutaneous or into an organ. Varying the injection site with each administration can also help reduce localized irritation.
-
Monitor and Record: Document the severity and frequency of injection site reactions. If severe, consider alternative routes of administration if feasible for your study goals.
-
Question: We have noted a slight, but statistically insignificant, decrease in body weight in our treatment group compared to the vehicle control. Should we be concerned about toxicity?
Answer:
-
Initial Assessment: A slight, non-significant weight change may not be indicative of direct compound toxicity. Toxicity studies have reported no significant decrease in body weight over a 4-week period at doses of 100 mg/kg.[1]
-
Troubleshooting Steps:
-
Review Animal Husbandry Records: Check for any changes in food and water consumption. Stress from handling and injection can sometimes lead to transient weight loss.
-
Increase Monitoring Frequency: Weigh the animals more frequently (e.g., daily) to determine if the weight loss is transient or progressive.
-
Conduct Health Checks: Perform regular physical examinations to check for other signs of distress, such as changes in posture, grooming, or activity levels. Toxicity studies revealed no signs of physical toxicity, behavioral changes, or gross manifestations of stress.[2]
-
Consider Pair-Fed Controls: If reduced food intake is suspected, a pair-fed control group can help differentiate between direct toxicity and reduced appetite.
-
Question: How can we proactively monitor for potential, unexpected toxicities during our in vivo studies with this compound?
Answer:
-
Comprehensive Monitoring Plan: Even with a compound known for low toxicity, a robust monitoring plan is essential.
-
Daily Observations: Conduct daily cage-side observations to assess animal well-being, noting any changes in behavior, posture, or appearance.
-
Weekly Measurements: Record body weight and tumor volume (if applicable) at least weekly.[2]
-
End-of-Study Analysis: At the end of the study, collect major organs for histopathological analysis to identify any potential microscopic changes.[2] Consider collecting blood for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal studies?
A1: Preclinical studies have consistently shown that this compound has a low toxicity profile. In vivo studies in mice at doses up to 100 mg/kg administered intraperitoneally twice daily for four weeks showed no signs of physical toxicity, behavioral changes, or significant stress.[2] Cell-based assays also indicate that this compound does not induce apoptosis, unlike other AR-DBD inhibitors such as pyrvinium pamoate.[3][4]
Q2: How does the mechanism of action of this compound contribute to its low toxicity?
A2: this compound is a selective inhibitor of the DNA-binding domain (DBD) of the androgen receptor (AR).[1] It specifically interferes with the AR's ability to bind to chromatin, thereby inhibiting the transcription of AR target genes.[3][5] Importantly, it shows little to no cross-reactivity with other steroid receptors like the estrogen receptor (ER), glucocorticoid receptor (GR), and progesterone receptor (PR).[5] This high selectivity for the AR-DBD is a key factor in its favorable safety profile, as it avoids off-target effects associated with less specific hormonal agents.
Q3: What were the dosing and outcomes in key preclinical animal studies?
A3: The table below summarizes the dosing and observed outcomes in a key preclinical study using a xenograft model.
| Parameter | This compound Treatment Group | Enzalutamide (Control) | Vehicle (Control) | Reference |
| Animal Model | Castrated mice with LNCaP xenografts | Castrated mice with LNCaP xenografts | Castrated mice with LNCaP xenografts | [3] |
| Dose | 100 mg/kg | 10 mg/kg | Not Applicable | [3] |
| Route | Intraperitoneal (i.p.), twice daily | Intraperitoneal (i.p.), twice daily | Intraperitoneal (i.p.), twice daily | [3] |
| Duration | 4 weeks | 4 weeks | 4 weeks | [3] |
| Efficacy Outcome | Effective suppression of tumor volume and serum PSA | Comparable suppression of tumor volume and serum PSA | Tumor growth and PSA increase | [3] |
| Toxicity Outcome | No reported signs of toxicity | Not specified | Not specified | [2][3] |
Experimental Protocols
Protocol: In Vivo Efficacy and Safety Assessment of this compound in a Xenograft Model
This protocol is a general guideline based on published studies.[2][3] Researchers should adapt it to their specific experimental needs and institutional guidelines.
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID or athymic nude) are used. LNCaP cells are implanted subcutaneously.
-
Tumor Growth and Castration: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). For castration-resistant models, surgical castration is performed.[2]
-
Treatment Groups: Animals are randomized into treatment groups (e.g., Vehicle, this compound, positive control like Enzalutamide).
-
Compound Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO and/or other solubilizing agents).
-
The compound is administered intraperitoneally at the desired dose (e.g., 100 mg/kg) twice daily.[3]
-
-
Monitoring:
-
Study Endpoint: The study is terminated after a predefined period (e.g., 4 weeks) or when tumors in the control group reach a maximum allowable size.
-
Tissue Collection: At necropsy, tumors and major organs are collected for further analysis (e.g., weight, histopathology).[2]
Visualizations
Caption: Workflow for this compound in vivo efficacy and safety studies.
Caption: this compound's selective binding to AR-DBD leads to low toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Refining VPC-14449 treatment duration for optimal AR inhibition
Welcome to the technical support center for VPC-14449, a potent and selective inhibitor of the Androgen Receptor's DNA-Binding Domain (AR-DBD). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets a surface-exposed pocket on the DNA-Binding Domain (DBD) of the Androgen Receptor (AR).[1][2] By binding to the AR-DBD, it interferes with the receptor's ability to bind to chromatin at Androgen Response Elements (AREs).[1][3][4] This mechanism effectively inhibits the transcriptional activity of both full-length AR and constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain, a common cause of resistance to therapies like enzalutamide.[1][3]
Q2: What is the recommended starting concentration and treatment duration for in vitro experiments?
A2: The optimal concentration and duration depend on the specific cell line and experimental assay. For initial experiments, a dose-response study is recommended. A 24-hour treatment duration is commonly used for assessing effects on AR transcriptional activity and cell viability.[5] For inhibiting AR chromatin binding, higher concentrations and potentially different time points may be necessary, especially in drug-resistant cell lines.[3] Please refer to the data tables below for more specific recommendations.
Q3: How should this compound be stored?
A3: For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[5]
Q4: Is this compound effective in cell lines resistant to conventional anti-androgens like enzalutamide?
A4: Yes. This compound has demonstrated efficacy in suppressing AR transcriptional activity and cell viability in various castration-resistant prostate cancer (CRPC) cell lines, including those with mutations conferring resistance to enzalutamide (e.g., MR49F with F876L mutation) and those expressing AR splice variants like AR-V7 (e.g., 22Rv1).[3] Its unique mechanism of targeting the AR-DBD allows it to bypass these common resistance mechanisms.[3]
Q5: What is the half-life of this compound?
A5: In murine liver microsome experiments, this compound has a reported half-life of approximately 30 minutes.[6] This is an important consideration for the design of in vivo studies, often necessitating a twice-daily dosing schedule.[2][7]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of my AR target gene after this compound treatment. What could be the issue?
A1: There are several potential reasons for this observation:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Drug-resistant cell lines (e.g., C4-2, MR49F, 22Rv1) often require higher concentrations (>10 μM) to effectively inhibit AR chromatin binding compared to more sensitive lines like LNCaP (>1 μM).[3] We recommend performing a dose-response experiment to determine the optimal IC50 for your specific cell model.
-
Insufficient Treatment Duration: While 24 hours is a common time point, some downstream effects may require longer incubation. For certain genes or cell lines, a 48-hour treatment may be necessary.[3]
-
Compound Stability: Ensure the compound has been stored correctly at -80°C or -20°C and that the solvent (e.g., DMSO) is of high quality.[5] Repeated freeze-thaw cycles should be avoided.
-
Cell Line Specificity: The genomic context and specific AR variants expressed by your cell line can influence the response. Confirm the AR status of your cells and consider that the effect of this compound on specific target genes can vary.[7]
Q2: My cell viability assay shows no significant effect of this compound.
A2:
-
Assay Duration: Cell viability assays often require longer incubation periods than transcription-based assays to observe an effect. Consider extending the treatment duration to 48 or 72 hours.
-
AR-Dependence: Confirm that the growth of your cell line is dependent on AR signaling. This compound shows specificity for the AR pathway and does not affect the viability of AR-negative cells like PC-3.[3]
-
Concentration: As with gene expression, the concentration may be insufficient. The IC50 for cell viability can be higher than that for inhibiting AR transcriptional activity. Refer to the tables below for typical ranges.
Q3: I'm seeing agonist effects at higher concentrations in my T878A mutated cell line.
A3: This has been noted for some compounds in the same class as this compound. While this compound is designed to be an inhibitor, some undesired agonist effects have been observed at higher concentrations in cell lines expressing the T878A AR mutation.[8] It is crucial to carefully characterize the dose-response curve in your specific model.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status / Resistance Mechanism | AR Transactivation IC50 (µM) | Cell Viability IC50 (µM) | Citation(s) |
| LNCaP | Full-length AR (T877A mutation) | ~0.34 - 0.50 | ~0.15 - 0.75 | [5][6] |
| C4-2 | Androgen-insensitive (T877A) | Inhibited by this compound | Inhibited by this compound | [3] |
| MR49F | Enzalutamide-resistant (F876L) | Inhibited by this compound | Inhibited by this compound | [3] |
| 22Rv1 | Expresses AR-V7 splice variant | ~4.0 - 8.0 | Inhibited by this compound | [3][6] |
Table 2: Recommended Concentration & Duration for In Vitro Assays
| Assay | Cell Line Type | Recommended Concentration | Treatment Duration | Citation(s) |
| Luciferase Reporter | Sensitive (e.g., LNCaP) | 0.01 - 10 µM | 24 hours | [3][5] |
| RT-PCR | Sensitive / Resistant | 5 - 50 µM | 24 - 48 hours | [3] |
| Chromatin IP (ChIP) | Sensitive (e.g., LNCaP) | > 1 µM | 4 - 24 hours | [3] |
| Chromatin IP (ChIP) | Resistant (e.g., C4-2, 22Rv1) | > 10 µM | 4 - 24 hours | [3] |
| Cell Viability | Sensitive / Resistant | 0.1 - 100 µM | 24 - 72 hours | [5][6] |
Table 3: In Vivo Dosing Regimen for this compound
| Animal Model | Tumor Xenograft | Dosing Route | Dosage | Duration | Citation(s) |
| Castrated Male Mice | LNCaP, MR49-F, C4-2 | Intraperitoneal (i.p.) | 100 mg/kg, twice daily | 4 weeks | [2][7] |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for AR Transcriptional Activity
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates in RPMI 1640 medium supplemented with 10% Charcoal Stripped Serum (CSS) and allow them to attach for 24-48 hours.
-
Transfection: Co-transfect cells with an AR-responsive luciferase reporter plasmid (e.g., ARR₃-tk-Luc) and a control Renilla luciferase plasmid for normalization using a suitable transfection reagent.
-
Starvation/Recovery: Allow cells to recover for 48 hours post-transfection in RPMI + CSS medium.
-
Treatment:
-
Stimulate the cells with a synthetic androgen (e.g., 0.1 nM R1881) to activate the AR.
-
Concurrently, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C.[3]
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[3]
Protocol 2: Real-Time PCR (RT-PCR) for AR Target Gene Expression
-
Cell Culture and Starvation: Culture cells (e.g., LNCaP, C4-2) in 6-well plates. Prior to treatment, androgen-starve the cells in RPMI + CSS for 48 hours.[3]
-
Treatment: Treat the starved cells for 24 hours with the desired concentration of this compound (e.g., 5 µM) or enzalutamide as a control, in the presence of an androgen stimulus (e.g., 1 nM R1881). Include a DMSO vehicle control. Note: For cells like 22Rv1, which are cultured under castrate conditions, a higher concentration (e.g., 50 µM) and longer duration (48 hours) may be required.[3]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your AR target genes of interest (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of Action for this compound AR Inhibition.
Caption: General workflow for evaluating this compound efficacy.
References
- 1. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Challenges in replicating published VPC-14449 findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in replicating published findings related to the androgen receptor (AR) DNA-binding domain (DBD) inhibitor, VPC-14449.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2] Its primary mechanism involves interfering with the binding of the AR to androgen response elements (AREs) on chromatin.[2][3][4] This disruption prevents the transcription of AR target genes, ultimately inhibiting tumor growth in prostate cancer models.[4][5] Unlike many anti-androgens that target the ligand-binding domain (LBD), this compound is effective against both full-length AR and constitutively active AR splice variants that lack the LBD, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[5][6]
Q2: I am observing a different IC50 value for this compound in my cell line compared to published data. What could be the reason?
A2: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specifics: Different prostate cancer cell lines (e.g., LNCaP, C4-2, 22Rv1, MR49F) exhibit varying sensitivities to this compound.[1][5] This can be due to differences in the expression levels of full-length AR, AR splice variants, or other co-factors.
-
Assay Type: The IC50 value can differ depending on the assay used (e.g., cell viability, luciferase reporter, PSA expression).[4][7]
-
Experimental Conditions: Variations in cell culture conditions, such as serum type (e.g., charcoal-stripped serum), passage number, and seeding density, can influence results. The concentration of androgens (e.g., R1881, DHT) used to stimulate AR activity is also a critical factor.[5]
-
Compound Purity and Handling: Ensure the this compound used is of high purity and has been stored and solubilized correctly.
Q3: Is this compound expected to be equally effective against full-length AR and AR splice variants (e.g., AR-V7)?
A3: No, published data indicates that this compound is more potent in inhibiting the activity of full-length AR compared to AR splice variants like AR-V7.[5] While it does inhibit AR variant activity, higher concentrations of the compound are often required.[5] This differential effect is an important consideration when designing experiments and interpreting results in cell lines that express both forms of the receptor, such as 22Rv1.[5]
Q4: Does this compound prevent the nuclear translocation of the androgen receptor?
A4: No, studies have shown that this compound does not prevent the nuclear translocation of the AR.[4] Its mechanism of action occurs within the nucleus by directly interfering with the AR's ability to bind to DNA.[4] This is a key distinction from some other AR inhibitors that may sequester the receptor in the cytoplasm.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Cell Seeding Density.
-
Troubleshooting Tip: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Over-confluent or sparse cultures can lead to variable results.
-
-
Possible Cause 2: Inconsistent Drug Concentration.
-
Troubleshooting Tip: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Assay Duration.
Problem 2: Low or no inhibition of AR transcriptional activity in a luciferase reporter assay.
-
Possible Cause 1: Inefficient Transfection.
-
Troubleshooting Tip: Optimize your transfection protocol for the specific cell line being used. Check transfection efficiency using a control plasmid (e.g., expressing GFP). Ensure the use of a suitable reporter plasmid, such as ARR3tk-Luc, which has a strong AR-specific promoter.[5]
-
-
Possible Cause 2: Suboptimal Androgen Stimulation.
-
Troubleshooting Tip: Ensure that the concentration of the androgen used for stimulation (e.g., 0.1 nM R1881) is appropriate to induce a robust luciferase signal in your control wells.[5]
-
-
Possible Cause 3: Cell Line Expressing High Levels of AR Splice Variants.
-
Troubleshooting Tip: In cell lines like 22Rv1 that express AR splice variants, higher concentrations of this compound may be needed to observe significant inhibition of the reporter gene.[5]
-
Problem 3: Failure to detect a reduction in AR binding to chromatin via ChIP-qPCR.
-
Possible Cause 1: Inefficient Chromatin Immunoprecipitation.
-
Troubleshooting Tip: Ensure that the sonication or enzymatic digestion is optimized to shear chromatin to the appropriate size range (typically 200-1000 bp). Validate the specificity of the AR antibody used for immunoprecipitation.
-
-
Possible Cause 2: Inappropriate Primer Design.
-
Possible Cause 3: Insufficient this compound Concentration or Treatment Time.
-
Troubleshooting Tip: Published protocols have used concentrations up to 50 μM this compound for 24 hours to observe a significant reduction in AR chromatin binding.[5]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Resistance Mechanism | Assay | IC50 (µM) | Reference |
| LNCaP | Full-length (T877A mutant) | - | Luciferase Assay | ~0.34 | [1][5] |
| LNCaP | Full-length (T877A mutant) | - | PSA Secretion | Sub-micromolar | [4] |
| C4-2 | Full-length (T877A mutant) | Androgen-insensitive | Luciferase Assay | ~1-10 | [5] |
| MR49F | Full-length (F876L mutant) | Enzalutamide-resistant | Luciferase Assay | ~1-10 | [5] |
| 22Rv1 | Full-length & AR-V7 | Enzalutamide-resistant | Luciferase Assay | >10 | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| LNCaP | This compound | 100 mg/kg (twice daily) | Suppressed tumor volume and serum PSA | [4][8] |
| MR49F | This compound | 100 mg/kg (twice daily) | Suppressed tumor growth | [8] |
| C4-2 | This compound | 100 mg/kg (twice daily) | Suppressed tumor growth | [8] |
Experimental Protocols
1. Cell Viability Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density of 2,000-5,000 cells/well in RPMI-1640 media with 5% charcoal-stripped serum (CSS).
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C.
-
Treatment: Treat cells with a serial dilution of this compound. For androgen-dependent lines like LNCaP, co-treat with a suitable concentration of an androgen (e.g., 10 nM DHT).
-
Incubation: Incubate for an additional 72 hours.
-
Measurement: Assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) colorimetric assay or a similar method.[7]
2. Luciferase Reporter Assay
-
Transfection: Co-transfect cells seeded in RPMI with 5% CSS with an AR-responsive luciferase reporter plasmid (e.g., ARR3tk-Luc) and a Renilla luciferase plasmid (for normalization) for 48 hours.[5]
-
Stimulation and Treatment: Stimulate AR activity with an androgen (e.g., 0.1 nM R1881, except for 22Rv1 which is often cultured under castrate conditions) and treat with various concentrations of this compound for 24 hours.[5]
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
3. Chromatin Immunoprecipitation (ChIP)
-
Cell Culture and Treatment: Seed approximately 5 x 10^6 cells (e.g., R1-AD1) per 10 cm plate. After 48 hours, treat with this compound (e.g., 50 µM) or vehicle (DMSO) for 24 hours. Stimulate with an androgen (e.g., 1 nM DHT) where required.[5]
-
Cross-linking and Lysis: Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-AR antibody (e.g., AR-N20) overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating. Purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., PSA enhancer, FKBP5 enhancer) by quantitative PCR (qPCR).
Mandatory Visualization
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) to assess AR binding.
Caption: Logical troubleshooting flow for inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: VPC-14449 Protocols for CRPC Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for using VPC-14449, a selective inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD), across various Castration-Resistant Prostate Cancer (CRPC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1] By binding to the AR-DBD, it prevents the receptor from interacting with chromatin, thereby inhibiting the transcription of AR target genes.[1][2][3] This mechanism is distinct from that of second-generation anti-androgens like enzalutamide, which target the ligand-binding domain (LBD) of the AR.[3] Because it does not target the LBD, this compound can inhibit the activity of full-length AR as well as AR splice variants (AR-Vs) that lack the LBD, such as AR-V7, which are a common mechanism of resistance to LBD-targeted therapies.[1][4]
Q2: In which CRPC cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a range of CRPC cell lines that model different mechanisms of drug resistance. These include:
-
LNCaP: Androgen-sensitive parental line with a T877A mutation in the AR-LBD.
-
C4-2: An androgen-insensitive subline of LNCaP, also carrying the T877A mutation.[4]
-
MR49F: An enzalutamide-resistant cell line with an F876L mutation in the AR-LBD.[4]
-
22Rv1: A cell line that expresses both full-length AR and the AR-V7 splice variant, conferring resistance to LBD-targeted therapies.[4]
This compound has been shown to suppress cell viability and AR transcriptional activity in all of these cell lines.[4]
Q3: What are the key differences in this compound activity across different CRPC cell lines?
A3: The potency of this compound can vary depending on the specific AR alterations in the CRPC cell line. Generally, higher concentrations of this compound are required to inhibit AR activity in cell lines that are androgen-insensitive or express AR splice variants. For example, while this compound potently inhibits full-length AR in LNCaP cells, higher concentrations are needed to inhibit ARv567es and AR-V7 chromatin binding.[4] Similarly, in the androgen-insensitive C4-2 and enzalutamide-resistant MR49F cell lines, higher concentrations (>10 μM) were necessary to inhibit the binding of AR to chromatin.[4]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in inhibiting AR transcriptional activity in various CRPC cell lines.
| Cell Line | AR Status | Reported IC50 (AR Transcriptional Activity) | Reference |
| LNCaP | Full-length AR (T877A mutant) | Sub-micromolar | [4] |
| C4-2 | Full-length AR (T877A mutant) | Sub-micromolar | [4] |
| MR49F | Full-length AR (F876L mutant) | Sub-micromolar | [4] |
| 22Rv1 | Full-length AR and AR-V7 | Low micromolar | [4] |
| PC-3 (transfected with full-length human AR) | Full-length AR | 0.34 μM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of CRPC cell lines.
Materials:
-
CRPC cell lines (LNCaP, C4-2, MR49F, 22Rv1)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (for vehicle control)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 0.01 µM to 100 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For androgen-dependent lines like LNCaP, you may need to stimulate with a synthetic androgen like R1881 (e.g., 0.1 nM) in charcoal-stripped serum (CSS) medium.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 72 hours.[4]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the results to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: AR Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on AR transcriptional activity.
Materials:
-
CRPC cell lines
-
Luciferase reporter plasmid containing androgen response elements (e.g., ARR3-tk-Luc).[4]
-
A control plasmid for normalization (e.g., Renilla luciferase).[4]
-
Transfection reagent
-
This compound
-
DMSO
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in 24- or 48-well plates.
-
Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours.[4]
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium (for androgen-dependent lines, use medium with CSS).
-
For LNCaP, C4-2, and MR49F, stimulate with 0.1 nM R1881. 22Rv1 cells, which express AR-V7, do not require androgen stimulation.[4]
-
Add this compound at various concentrations (e.g., 0.01 µM to 50 µM) or DMSO as a vehicle control.
-
Incubate for 24 hours.[4]
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the results as a percentage of the activity in the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Troubleshooting Guide
Issue 1: Low potency or no effect of this compound in my cell line.
-
Possible Cause 1: Cell Line Resistance.
-
Explanation: Cell lines like 22Rv1 (expressing AR-V7) and androgen-insensitive lines like C4-2 may require higher concentrations of this compound to see an effect compared to androgen-sensitive lines like LNCaP.[4]
-
Solution: Increase the concentration range of this compound in your experiment. For 22Rv1 and C4-2, concentrations up to 50 µM or higher may be necessary to see significant inhibition.[4]
-
-
Possible Cause 2: Compound Solubility.
-
Explanation: this compound is soluble in DMSO.[5] Poor solubility in aqueous media at high concentrations can lead to precipitation and reduced effective concentration.
-
Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and that the compound is fully dissolved in DMSO before further dilution in media. Visually inspect for any precipitation.
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Explanation: For androgen-dependent cell lines, AR activity needs to be stimulated to observe inhibition.
-
Solution: For cell lines like LNCaP and C4-2, ensure you are stimulating with a synthetic androgen like R1881 in charcoal-stripped serum medium to induce AR transcriptional activity.[4]
-
Issue 2: High background or inconsistent results in the luciferase assay.
-
Possible Cause 1: Variable Transfection Efficiency.
-
Explanation: Inconsistent transfection efficiency between wells can lead to high variability in luciferase expression.
-
Solution: Always co-transfect with a control plasmid (e.g., Renilla) and normalize the experimental luciferase activity to the control luciferase activity. Optimize your transfection protocol for the specific cell line you are using.
-
-
Possible Cause 2: Promoter Leakiness.
-
Explanation: The luciferase reporter may have some basal activity in the absence of androgen stimulation.
-
Solution: Include a non-stimulated control to determine the basal level of luciferase activity. Ensure that the fold induction upon androgen stimulation is significant.
-
Issue 3: Discrepancy between cell viability and AR activity inhibition.
-
Possible Cause 1: Off-target effects.
-
Explanation: At very high concentrations, small molecule inhibitors can sometimes have off-target effects that contribute to cytotoxicity. This compound has been shown to be selective for AR over other nuclear receptors like ER, GR, and PR at lower concentrations.[3]
-
Solution: Correlate the IC50 for cell viability with the IC50 for AR transcriptional inhibition. A significant discrepancy might suggest off-target effects at higher concentrations. Also, test the effect of this compound on an AR-negative cell line like PC-3 to assess AR-independent cytotoxicity.[4]
-
-
Possible Cause 2: Time-dependent effects.
-
Explanation: Inhibition of AR signaling may take time to translate into a reduction in cell viability.
-
Solution: Consider performing a time-course experiment to determine the optimal endpoint for both assays. A 24-hour endpoint may be sufficient for a luciferase assay, while a 72-hour or longer endpoint may be needed for a cell viability assay.[4]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, which inhibits AR signaling by preventing AR-DBD binding to DNA.
Experimental Workflow for this compound Screening
Caption: General experimental workflow for evaluating this compound in CRPC cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Receptor DBD Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of VPC-14449 and Enzalutamide in Preclinical Models of Prostate Cancer
A Detailed Examination of Two Androgen Receptor Antagonists with Divergent Mechanisms of Action
In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a critical target. Enzalutamide, a second-generation non-steroidal antiandrogen, has been a cornerstone of treatment for CRPC. However, the emergence of resistance, often driven by mutations in the AR ligand-binding domain (LBD) or the expression of AR splice variants (AR-Vs) lacking the LBD, presents a significant clinical challenge. This has spurred the development of novel AR inhibitors with alternative mechanisms of action. One such promising agent is VPC-14449, a first-in-class small molecule that targets the DNA-binding domain (DBD) of the AR.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound and enzalutamide, with a focus on their performance in enzalutamide-resistant models of prostate cancer. The data presented is derived from key preclinical studies, offering researchers, scientists, and drug development professionals a detailed overview of these two compounds.
Mechanisms of Action: A Tale of Two Domains
Enzalutamide functions by competitively inhibiting the binding of androgens to the LBD of the AR. This prevents the nuclear translocation of the receptor and its subsequent binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes.
In contrast, this compound targets a distinct and highly conserved region of the AR: the DNA-binding domain. By binding to the DBD, this compound directly interferes with the ability of the AR, including LBD-lacking splice variants like AR-V7, to engage with DNA. This novel mechanism of action provides a compelling rationale for its potential to overcome common mechanisms of resistance to LBD-targeted therapies like enzalutamide.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and enzalutamide in various prostate cancer cell lines.
Table 1: Inhibition of AR Transcriptional Activity (IC50, µM)
| Cell Line | AR Status | Enzalutamide IC50 (µM) | This compound IC50 (µM) | Reference |
| LNCaP | Full-length AR (T877A mutation) | 0.04 | 0.14 | [1] |
| C4-2 | Full-length AR (T877A mutation) | ~0.1 | ~0.5 | [1] |
| MR49F | Enzalutamide-resistant (F876L mutation) | >10 | ~1 | [1] |
| 22Rv1 | AR-V7 positive | >10 | ~5 | [1] |
Table 2: Inhibition of Cell Viability (IC50, µM)
| Cell Line | AR Status | Enzalutamide IC50 (µM) | This compound IC50 (µM) | Reference |
| LNCaP | Full-length AR (T877A mutation) | ~0.1 | ~0.5 | [1] |
| C4-2 | Full-length AR (T877A mutation) | ~0.5 | ~1 | [1] |
| MR49F | Enzalutamide-resistant (F876L mutation) | >20 | ~10 | [1] |
| 22Rv1 | AR-V7 positive | >20 | ~15 | [1] |
Table 3: In Vivo Efficacy in LNCaP Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction | Serum PSA Reduction | Reference |
| Vehicle | - | - | - | [2] |
| Enzalutamide | 10 mg/kg/day | Significant | Significant | [3] |
| This compound | 100 mg/kg/day | Significant | Significant | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability Assay
Prostate cancer cell lines (LNCaP, C4-2, MR49F, and 22Rv1) were seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum. After 24 hours, the medium was replaced with medium containing various concentrations of this compound, enzalutamide, or vehicle (DMSO). The cells were incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data was normalized to the vehicle-treated control to determine the half-maximal inhibitory concentration (IC50).
Luciferase Reporter Assay for AR Transcriptional Activity
Cells were seeded in 96-well plates and co-transfected with an androgen response element (ARE)-driven luciferase reporter plasmid (ARR3-tk-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. After 24 hours, the cells were treated with the synthetic androgen R1881 (0.1 nM) to stimulate AR activity, along with varying concentrations of this compound or enzalutamide. Following a 24-hour incubation, cell lysates were prepared, and luciferase activity was measured using the Dual-Luciferase® Reporter Assay System (Promega). The firefly luciferase signal was normalized to the Renilla luciferase signal, and the results were expressed as a percentage of the R1881-stimulated control.
In Vivo Xenograft Model
Male immunodeficient mice (e.g., NOD-SCID) were subcutaneously injected with LNCaP cells. Once tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment groups. Treatment with this compound (e.g., 100 mg/kg, intraperitoneally, daily), enzalutamide (e.g., 10 mg/kg, oral gavage, daily), or vehicle was initiated. Tumor volume was measured regularly (e.g., twice weekly) using calipers. Serum prostate-specific antigen (PSA) levels were monitored by collecting blood samples at specified intervals. At the end of the study, tumors were excised and weighed.
Conclusion
The preclinical data strongly suggests that this compound is a potent inhibitor of the androgen receptor with a distinct mechanism of action from enzalutamide. Its ability to target the AR's DNA-binding domain allows it to overcome key resistance mechanisms that limit the efficacy of LBD-targeted therapies. Notably, this compound demonstrates significant activity in enzalutamide-resistant cell lines, including those expressing the AR-V7 splice variant. These findings underscore the therapeutic potential of this compound as a novel agent for the treatment of advanced prostate cancer, particularly in patients who have developed resistance to current standard-of-care AR antagonists. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.
References
Unveiling VPC-14449: A Novel Approach to Overcoming Resistance in Prostate Cancer
A Comparative Analysis of a New Generation Androgen Receptor Inhibitor
For researchers and drug development professionals navigating the complexities of castration-resistant prostate cancer (CRPC), the emergence of novel therapeutic strategies targeting the androgen receptor (AR) offers new hope. This guide provides a comprehensive validation of the mechanism of action of VPC-14449, a first-in-class inhibitor of the AR DNA-binding domain (DBD). Through a detailed comparison with existing and emerging therapies, supported by experimental data, we illuminate the unique advantages of this compound in overcoming mechanisms of resistance to current treatments.
Mechanism of Action: A Shift in Targeting Paradigm
This compound represents a significant departure from conventional androgen receptor inhibitors. Unlike second-generation anti-androgens such as enzalutamide, which target the ligand-binding domain (LBD) of the AR, this compound directly engages the DNA-binding domain (DBD). Specifically, it binds to a surface-exposed pocket near the P-box recognition helix. This interaction sterically hinders the AR from binding to androgen response elements (AREs) on the DNA, thereby preventing the transcription of AR target genes that drive prostate cancer growth.[1]
This novel mechanism is particularly crucial in the context of CRPC, where resistance to LBD-targeted therapies often arises from mutations in the LBD or the expression of AR splice variants (AR-Vs), such as AR-V7, that lack the LBD altogether. By targeting the conserved DBD, this compound can effectively inhibit the activity of both full-length AR and these resistant variants.
Below is a diagram illustrating the distinct mechanisms of action of different classes of AR inhibitors.
Caption: Comparative mechanisms of AR inhibitors.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound has been evaluated in a range of preclinical models, demonstrating its potential to overcome resistance to current therapies. The following tables summarize key quantitative data comparing this compound with enzalutamide and other emerging AR-targeted agents.
In Vitro Activity: Inhibition of AR Transactivation and Cell Viability
This compound has shown potent inhibitory activity against both wild-type and mutated AR, as well as AR splice variants, in various prostate cancer cell lines.
| Compound | Target Domain | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | DBD | LNCaP (T877A mutant) | AR Transactivation | ~0.5 | [1] |
| C4-2 (Androgen-independent) | AR Transactivation | <1 | [1] | ||
| MR49F (F876L mutant) | AR Transactivation | <1 | [1] | ||
| 22Rv1 (AR-V7 positive) | AR Transactivation | low µM range | [1] | ||
| LNCaP | Cell Viability | ~1 | [1] | ||
| C4-2 | Cell Viability | ~5 | [1] | ||
| MR49F | Cell Viability | ~10 | [1] | ||
| 22Rv1 | Cell Viability | ~10 | [1] | ||
| Enzalutamide | LBD | LNCaP | AR Transactivation | ~0.1 | [1] |
| C4-2 | AR Transactivation | ~0.5 | [1] | ||
| MR49F | AR Transactivation | Agonistic effect | [1] | ||
| 22Rv1 | AR Transactivation | No effect | [1] | ||
| LNCaP | Cell Viability | ~1 | [1] | ||
| C4-2 | Cell Viability | ~5 | [1] | ||
| MR49F | Cell Viability | Resistant | [1] | ||
| 22Rv1 | Cell Viability | Resistant | [1] | ||
| EPI-001 | NTD | LNCaP | ARV7 Activity | 17.1 | [2] |
| LNCaP | Cell Viability | >25 | [2] | ||
| 22Rv1 | Cell Viability | >50 | [2] | ||
| Niclosamide | Multiple | C4-2B (AR-V7 positive) | Cell Viability | ~0.5 | [3] |
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound in suppressing tumor growth and reducing prostate-specific antigen (PSA) levels, even in models resistant to enzalutamide.[4]
| Treatment | Xenograft Model | Tumor Growth Suppression | PSA Level Reduction | Citation |
| This compound (100 mg/kg) | LNCaP (castrate-recurrent) | Significant (p < 0.01) | Significant (p < 0.01) | [4][5] |
| MR49F (enzalutamide-resistant) | Significant (p < 0.05) | Not reported | [4] | |
| C4-2 (androgen-insensitive) | Significant (p < 0.001) | Not reported | [4] | |
| Enzalutamide (10 mg/kg) | LNCaP (castrate-recurrent) | Significant | Significant | [4] |
| MR49F (enzalutamide-resistant) | Ineffective | Not reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, enzalutamide) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of the androgen receptor.
-
Transfection: Co-transfect prostate cancer cells in a 24-well plate with an androgen-responsive reporter plasmid (e.g., pARR-3-tk-luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.[1][7]
-
Compound Treatment: After 24-48 hours, treat the cells with the test compounds in the presence or absence of an AR agonist (e.g., R1881).[1]
-
Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the vehicle-treated control to determine the IC50 values.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to investigate the interaction of proteins with DNA in the cell.
Caption: A typical workflow for a ChIP experiment.
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.[8][9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor overnight. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[8]
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences (AREs of target genes) using qPCR.[8][10]
Conclusion
This compound presents a promising new strategy for the treatment of CRPC by targeting the DNA-binding domain of the androgen receptor. Its unique mechanism of action allows it to overcome key resistance mechanisms that limit the efficacy of current LBD-targeted therapies. The preclinical data robustly supports its potential to inhibit both full-length and splice variant forms of the AR, leading to suppressed tumor growth in resistant models. Further clinical investigation of this compound, both as a monotherapy and in combination with existing treatments, is warranted to fully realize its therapeutic potential in advanced prostate cancer.
References
- 1. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Cell viability assay [bio-protocol.org]
- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Androgen Receptor DNA-Binding Domain Inhibitors: VPC-14449 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through mechanisms like AR splice variants that lack the LBD, has spurred the development of novel inhibitors targeting other functional domains of the receptor. This guide provides an objective comparison of VPC-14449, a potent inhibitor of the AR DNA-binding domain (DBD), with other notable AR DBD inhibitors.
Introduction to AR DBD Inhibitors
The AR is a ligand-activated transcription factor with distinct functional domains. The DBD is essential for recognizing and binding to androgen response elements (AREs) in the promoter and enhancer regions of target genes, a critical step in initiating gene transcription. Inhibitors that target the AR DBD offer a promising strategy to overcome resistance to conventional antiandrogens by acting downstream of the LBD. These inhibitors can potentially block the activity of both full-length AR and constitutively active AR splice variants.
This guide focuses on a comparative analysis of key AR DBD inhibitors, with a primary focus on this compound, and includes data on VPC-17005 and Pyrvinium Pamoate.
Mechanism of Action: Targeting the AR-DNA Interface
This compound is a small molecule designed to selectively bind to a surface-exposed pocket on the DBD of the AR.[1][2] Specifically, it targets the "P-Box" region of the DBD, which is crucial for the sequence-specific recognition of AREs.[3] By binding to this site, this compound interferes with the ability of the AR to interact with chromatin, thereby inhibiting the transcription of AR-regulated genes.[1][3][4] This mechanism is distinct from LBD-targeted therapies and allows this compound to inhibit both full-length AR and AR splice variants like AR-V7.[5]
In contrast, VPC-17005, another AR DBD inhibitor, targets the "D-Box" or dimerization interface of the DBD.[3][6] This region is critical for the homodimerization of AR molecules on the DNA, a prerequisite for transcriptional activity. By disrupting dimerization, VPC-17005 also effectively blocks AR-mediated gene expression.[7]
Pyrvinium pamoate has also been identified as an inhibitor that functions via the AR DBD.[8] Computational modeling suggests it binds at the interface of the DBD dimer and the minor groove of the ARE.[3]
The distinct binding sites of these inhibitors within the AR DBD are illustrated in the signaling pathway diagram below.
Comparative Performance Data
The efficacy of AR DBD inhibitors can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds in different prostate cancer cell lines.
Inhibition of AR Transcriptional Activity (IC50)
| Compound | LNCaP (μM) | C4-2 (μM) | 22Rv1 (μM) | MR49F (μM) | PC-3 (transfected AR) (μM) |
| This compound | sub-μM[4] | sub-μM[4] | low-μM[4] | sub-μM[4] | 0.34[1] |
| VPC-17005 | 1.5[3] | - | - | - | - |
| Pyrvinium Pamoate | 0.008 - 0.03[3] | 0.008 - 0.03[3] | 0.008 - 0.03[3] | - | - |
| Enzalutamide (LBD inhibitor) | - | - | no effect[4][5] | agonist effect[4] | 0.314[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "sub-μM" and "low-μM" indicate potent activity as reported in the cited literature.
Effects on AR Target Gene Expression
This compound has been shown to suppress the expression of well-established AR target genes, such as prostate-specific antigen (KLK3), transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5) in LNCaP and C4-2 cells.[4] In the enzalutamide-resistant MR49F cell line, this compound also effectively suppressed target-gene expression where enzalutamide showed no effect or had an agonist effect.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize AR DBD inhibitors.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay is used to quantify the ability of a compound to inhibit AR-mediated gene transcription.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3) in 96-well plates at an appropriate density.
-
Transfection: Co-transfect cells with an AR expression plasmid (if the cell line does not endogenously express AR, like PC-3), a firefly luciferase reporter plasmid containing an androgen-responsive promoter (e.g., ARR3-tk-luc), and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Treatment: Treat the cells with the test compound (e.g., this compound) at various concentrations in the presence of an androgen agonist (e.g., R1881) to stimulate AR activity. Include appropriate controls (vehicle and androgen alone).
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the androgen-stimulated control.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cancer cell proliferation and viability.
Detailed Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if a compound affects the binding of AR to specific DNA regions in the chromatin.
Detailed Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the N-terminus of AR to pull down AR-DNA complexes.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the AR-DNA complexes and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or ChIP-sequencing to quantify the amount of specific DNA sequences (e.g., AREs of target genes like PSA and TMPRSS2) that were bound by AR.
Conclusion
This compound represents a promising class of AR inhibitors that target the DNA-binding domain, offering a potential therapeutic strategy for castration-resistant prostate cancer, including tumors that have developed resistance to LBD-targeted therapies. Its ability to inhibit both full-length AR and AR splice variants by preventing chromatin interaction is a key advantage. While direct comparative data with other AR DBD inhibitors like VPC-17005 and Pyrvinium from single studies is limited, the available evidence suggests that this compound is a potent and selective inhibitor of AR function. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of these novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen Receptor DBD Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Investigation of the Androgen Receptor DNA-Binding Domain Inhibitor Pyrvinium - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Androgen Receptor Blockade: VPC-14449 vs. Bicalutamide
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the established nonsteroidal antiandrogen, bicalutamide, faces a challenge from a novel class of inhibitors. This guide provides a detailed comparative analysis of VPC-14449, a first-in-class androgen receptor DNA-binding domain (DBD) inhibitor, and bicalutamide, a widely used AR ligand-binding domain (LBD) antagonist. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, preclinical efficacy, and the experimental validation of their distinct properties.
Executive Summary
Bicalutamide, a cornerstone of antiandrogen therapy, functions by competitively inhibiting the binding of androgens to the LBD of the AR. However, its efficacy can be compromised by mutations in the LBD or by the emergence of AR splice variants that lack the LBD, both common mechanisms of resistance in castration-resistant prostate cancer (CRPC).
This compound represents a paradigm shift by targeting a different functional domain of the AR – the DNA-binding domain. This novel mechanism allows this compound to inhibit AR activity irrespective of LBD status, offering a promising strategy to overcome resistance to traditional antiandrogens. This guide will delve into the preclinical data that supports the potential of this compound as a next-generation AR inhibitor and provide a direct comparison with bicalutamide.
Mechanism of Action: A Tale of Two Domains
The androgen receptor is a ligand-activated transcription factor with distinct functional domains. The differential targeting of these domains by bicalutamide and this compound underlies their unique pharmacological profiles.
Bicalutamide: As a competitive antagonist, bicalutamide binds to the ligand-binding pocket within the LBD of the AR.[1][2] This prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the conformational changes required for receptor activation and subsequent translocation to the nucleus.[2][3] However, under conditions of AR overexpression or specific mutations in the LBD, bicalutamide can paradoxically act as an agonist, promoting tumor growth.[4]
This compound: In contrast, this compound is a small molecule designed to bind to a surface-exposed pocket on the DNA-binding domain (DBD) of the AR.[5][6] By targeting the DBD, this compound directly interferes with the receptor's ability to bind to androgen response elements (AREs) on the DNA.[5] This mechanism of action is independent of the LBD, making this compound effective against both full-length AR and constitutively active AR splice variants (AR-Vs) that lack the LBD, a key driver of resistance to bicalutamide and other LBD-targeted therapies.[5][6]
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy and binding affinities of this compound and bicalutamide across various prostate cancer cell lines.
Table 1: In Vitro Efficacy (IC50, µM)
| Compound | LNCaP | C4-2 | MR49F | 22Rv1 |
| This compound | ~0.34[6] | sub-µM[7] | sub-µM[7] | low µM[7] |
| Bicalutamide | ~1.0[8] | >10[8] | >10[8] | >10[8] |
Note: Data is compiled from different studies and direct comparison should be made with caution. LNCaP cells are androgen-sensitive, while C4-2, MR49F, and 22Rv1 represent more advanced, castration-resistant models.
Table 2: Androgen Receptor Binding Affinity
| Compound | Target Domain | Binding Affinity (Kd/Ki) |
| This compound | DNA-Binding Domain (DBD) | Kd ~64 µM (via ITC)[7] |
| Bicalutamide | Ligand-Binding Domain (LBD) | Ki ~160 nM[3] |
Note: The binding affinity for this compound was determined by Isothermal Titration Calorimetry (ITC) for its interaction with the isolated AR-DBD. The affinity of bicalutamide for the LBD is significantly higher.
In Vivo Efficacy in Preclinical Models
Preclinical studies using xenograft models of prostate cancer have demonstrated the in vivo potential of this compound.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or bicalutamide for 24-72 hours.
-
MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[9][10]
Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Protocol:
-
Receptor Preparation: Cytosolic extracts containing the androgen receptor are prepared from target tissues (e.g., rat prostate) or from cells overexpressing the AR.
-
Competition Reaction: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or bicalutamide).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.[5]
In Vivo Xenograft Study
This protocol outlines the establishment and treatment of prostate cancer xenografts in immunodeficient mice.
Protocol:
-
Cell Preparation: LNCaP cells are harvested and resuspended in a mixture of culture medium and Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of male immunodeficient mice (e.g., nude or SCID mice).[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and administered this compound, bicalutamide, or a vehicle control via a specified route (e.g., intraperitoneal injection, oral gavage).[2][11]
-
Efficacy Assessment: Tumor growth, body weight, and serum PSA levels are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker expression).[2][11]
Visualizing the Workflows
The following diagrams illustrate the typical workflows for the key experimental protocols described above.
References
- 1. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medical uses of bicalutamide - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 7. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 11. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Head-to-Head Study: VPC-14449 and EPI-001 in Prostate Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two investigational androgen receptor (AR) inhibitors, VPC-14449 and EPI-001. Both compounds offer novel mechanisms for targeting AR-driven prostate cancer, particularly in castration-resistant prostate cancer (CRPC), but they differ significantly in their mode of action and reported efficacy. This document aims to furnish researchers with the necessary details to evaluate these compounds for future studies.
Introduction to this compound and EPI-001
Prostate cancer is a leading cause of cancer-related death in men, and the androgen receptor (AR) is a key driver of disease progression. While current therapies primarily target the ligand-binding domain (LBD) of the AR, resistance often emerges through mechanisms such as AR splice variants that lack the LBD. This compound and EPI-001 represent next-generation AR inhibitors that target different domains of the AR, offering potential solutions to overcome this resistance.
-
This compound is a potent and selective small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor.[1] By interfering with the AR's ability to bind to DNA, this compound can inhibit the transcription of AR target genes, even in the presence of AR splice variants.[2][3]
-
EPI-001 is a first-in-class drug that covalently binds to the N-terminal domain (NTD) of the AR.[4] This interaction disrupts the transcriptional activity of the AR, including constitutively active AR splice variants that lack the LBD.[4] A derivative of EPI-001, EPI-506 (ralaniten acetate), has been investigated in clinical trials.[4]
Mechanism of Action: A Tale of Two Domains
The distinct binding sites of this compound and EPI-001 on the androgen receptor lead to different mechanisms of inhibiting AR signaling.
This compound targets the DNA-binding domain (DBD), a highly conserved region responsible for recognizing and binding to androgen response elements (AREs) in the promoter regions of target genes. By binding to the DBD, this compound directly prevents the AR from engaging with chromatin, thereby blocking the initiation of transcription.[2][3] This mechanism is effective against both full-length AR and AR splice variants that retain the DBD.
EPI-001 , on the other hand, targets the N-terminal domain (NTD), which is intrinsically disordered and plays a crucial role in the transactivation of the AR. EPI-001 covalently binds to the NTD, inhibiting its interaction with co-activators and the basal transcription machinery.[4][5] This disruption of protein-protein interactions prevents the formation of a functional transcription complex. A key advantage of targeting the NTD is that it is present in all known AR splice variants.
Comparative Efficacy and Potency
Direct head-to-head studies of this compound and EPI-001 are limited in the published literature. However, data from various sources, including a study comparing a more potent derivative of this compound (VPC-220010) with EPI-001, allow for an indirect comparison.
Table 1: In Vitro Potency of this compound, its derivative VPC-220010, and EPI-001
| Compound | Assay Type | Cell Line | Target | IC50 | Reference |
| This compound | AR Transcriptional Activity | PC3 (transiently transfected) | Full-length human AR | 0.34 μM | [1] |
| VPC-220010 | ARV7 Transcriptional Activity | PC3 (Doxycycline-inducible) | ARV7 | 2.7 μM | [6] |
| EPI-001 | ARV7 Transcriptional Activity | PC3 (Doxycycline-inducible) | ARV7 | 17.1 μM | [6] |
| VPC-220010 | Cell Viability | LNCaP | AR-dependent growth | 5.3 μM | [6] |
| EPI-001 | Cell Viability | LNCaP | AR-dependent growth | >25 μM | [6] |
| VPC-220010 | Cell Viability | 22Rv1 | ARV7-dependent growth | 10.8 μM | [6] |
| EPI-001 | Cell Viability | 22Rv1 | ARV7-dependent growth | >50 μM | [6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The available data suggests that the this compound chemical scaffold, particularly its more developed analogue VPC-220010, demonstrates greater potency in inhibiting both full-length AR and AR splice variant activity, as well as in reducing the viability of prostate cancer cell lines, when compared to EPI-001.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of AR inhibitors, based on methodologies described in the cited literature.
Cell Viability Assay (MTS-based)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, EPI-001, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of the compounds to inhibit AR-mediated gene transcription.
Protocol:
-
Transfection: Prostate cancer cells (e.g., PC3) are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) and a plasmid expressing the androgen receptor (full-length or a splice variant). A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, the cells are treated with the test compounds (this compound or EPI-001) at various concentrations in the presence of an AR agonist (e.g., dihydrotestosterone, DHT) for full-length AR assays.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Cell Lysis: The cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized values are then used to determine the IC50 of the compounds.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound inhibits the binding of the AR to its target DNA sequences in the chromatin.
Protocol:
-
Cell Treatment and Cross-linking: Prostate cancer cells are treated with this compound or a vehicle control, followed by treatment with an AR agonist if necessary. The cells are then treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the androgen receptor. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for known androgen response elements in the promoter regions of AR target genes.
-
Data Analysis: The amount of precipitated DNA is quantified and normalized to an input control to determine the extent of AR binding to chromatin.
Summary and Future Directions
This compound and EPI-001 represent two distinct and promising strategies for targeting the androgen receptor in prostate cancer. While both compounds have demonstrated the ability to inhibit AR signaling, including in the context of resistance to current therapies, the available data suggests that the DBD inhibitor this compound and its derivatives may offer greater potency than the NTD inhibitor EPI-001.
For researchers and drug development professionals, the choice between targeting the DBD or the NTD of the AR will depend on a variety of factors, including the specific research question, the desired therapeutic profile, and the potential for off-target effects. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of these two important classes of AR inhibitors. Such studies will be invaluable in guiding the future development of novel and more effective treatments for advanced prostate cancer.
References
- 1. thno.org [thno.org]
- 2. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
VPC-14449: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of VPC-14449, a potent inhibitor of the Androgen Receptor (AR) DNA-binding domain (DBD), with other key nuclear receptors. The data presented here is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.
Quantitative Comparison of Nuclear Receptor Inhibition
This compound demonstrates significant selectivity for the Androgen Receptor. The following table summarizes the inhibitory activity of this compound against a panel of nuclear receptors, as determined by luciferase reporter assays.[1]
| Nuclear Receptor | Target | IC50 / Inhibition |
| Androgen Receptor (AR) | Full-length human AR | 0.340 µM |
| Estrogen Receptor (ER) | Endogenous ER-α | Inhibition observed at concentrations > 5 µM |
| Glucocorticoid Receptor (GR) | Transiently expressed GR | No significant inhibition at concentrations tested |
| Progesterone Receptor (PR) | Transiently expressed PR | No significant inhibition at concentrations tested |
Key Observation: this compound is a sub-micromolar inhibitor of the Androgen Receptor. Its inhibitory activity against the Estrogen Receptor is significantly weaker, requiring concentrations greater than 5 µM to elicit a response. Notably, no significant inhibition of the Glucocorticoid and Progesterone Receptors was observed, highlighting the compound's selectivity for the Androgen Receptor.[1]
Experimental Protocols
The following section details the methodologies employed to assess the cross-reactivity of this compound with various nuclear receptors.
Nuclear Receptor Activation Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of nuclear receptors in the presence of this compound.
Cell Lines and Culture:
-
PC-3 (Prostate Cancer) cells: Used for transient transfection of AR, GR, and PR. These cells are AR-negative, providing a clean background for assessing the activity of exogenously expressed receptors.
-
MCF-7 (Breast Cancer) cells: Used to assess the activity of endogenous Estrogen Receptor-α. These cells contain a stably transfected estrogen-response element-luciferase gene.
Transfection and Treatment:
-
PC-3 cells were co-transfected with plasmids encoding the full-length human Androgen Receptor, Glucocorticoid Receptor, or Progesterone Receptor, along with a luciferase reporter plasmid containing the appropriate response element (ARR₃tk-luciferase).
-
Following transfection, cells were treated with a range of concentrations of this compound.
-
MCF-7 cells were treated with a range of concentrations of this compound.
-
Appropriate ligands were used to stimulate the transcriptional activity of each receptor.
-
Control experiments were performed using the vehicle (0.1% DMSO).
Data Analysis:
-
Luciferase activity was measured as a readout of nuclear receptor transcriptional activity.
-
The data was normalized to the activity of the vehicle-treated control (defined as 100% activity).
-
IC₅₀ values were calculated from dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the luciferase reporter assay used to determine the cross-reactivity of this compound.
Signaling Pathway Context
This compound functions by directly targeting the DNA-binding domain (DBD) of the Androgen Receptor. This mechanism is distinct from many other AR inhibitors that target the ligand-binding domain (LBD). The diagram below illustrates the canonical nuclear receptor signaling pathway and the point of intervention for this compound.
References
In Vivo Showdown: VPC-14449 Challenges Standard of Care in Preclinical Prostate Cancer Models
For Immediate Release
A novel androgen receptor (AR) inhibitor, VPC-14449, demonstrates significant anti-tumor activity in preclinical in vivo models of prostate cancer, including those resistant to current therapies. This guide provides a comparative analysis of this compound against the standard-of-care drug, enzalutamide, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapeutic.
This compound, a small molecule, uniquely targets the DNA-binding domain (DBD) of the AR.[1] This mechanism of action is distinct from current anti-androgens like enzalutamide, which target the ligand-binding domain (LBD) of the receptor.[1] By acting on a different part of the AR, this compound shows promise in overcoming resistance mechanisms that emerge in patients treated with LBD-targeted therapies.[2][3]
Comparative In Vivo Efficacy: this compound vs. Enzalutamide
A head-to-head preclinical study evaluated the anti-tumor efficacy of this compound and enzalutamide in mouse xenograft models using various human prostate cancer cell lines: LNCaP (androgen-sensitive), C4-2 (castration-resistant), and MR49F (enzalutamide-resistant).
Summary of In Vivo Anti-Tumor Activity
| Parameter | This compound | Enzalutamide | Vehicle (Control) |
| Dosage | 100 mg/kg, i.p., twice daily | 10 mg/kg, i.p., twice daily | - |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| LNCaP Xenograft | |||
| Tumor Growth | Effective suppression (p < 0.01) | Effective suppression | Uninhibited growth |
| Serum PSA Levels | Significantly reduced (p < 0.01) | Reduced | Elevated |
| C4-2 Xenograft (Castration-Resistant) | |||
| Tumor Growth | Effective suppression (p < 0.001) | Less effective | Uninhibited growth |
| MR49F Xenograft (Enzalutamide-Resistant) | |||
| Tumor Growth | Effective suppression (p < 0.05) | Ineffective | Uninhibited growth |
| Reported Toxicity | No signs of physical toxicity, behavioral changes, or stress up to 100 mg/kg | - | - |
Data summarized from Hassona MD, et al. Cancer Res. 2015;75(15 Suppl):Abstract nr 1727.[4]
These findings highlight that this compound effectively suppresses tumor growth not only in androgen-sensitive models but also in castration-resistant and enzalutamide-resistant settings, suggesting its potential to address current challenges in prostate cancer treatment.[4]
Mechanism of Action: A Novel Approach to AR Inhibition
This compound's distinct mechanism revolves around its interaction with the DNA-binding domain of the androgen receptor. This interference prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of genes that drive prostate cancer cell proliferation and survival.
In contrast, enzalutamide competes with androgens for binding to the LBD of the AR, preventing its activation. However, mutations in the LBD or the emergence of AR splice variants that lack the LBD can lead to resistance. Because this compound targets the highly conserved DBD, it can potentially bypass these common resistance mechanisms.
Experimental Protocols
In Vivo Xenograft Studies
-
Cell Lines: LNCaP, C4-2, and MR49F human prostate cancer cell lines.
-
Animals: Male immunodeficient mice (e.g., nude mice).
-
Tumor Implantation:
-
Prostate cancer cells are cultured and harvested during the exponential growth phase.
-
A suspension of 1-2 million cells in a 1:1 mixture with Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor dimensions (length and width) are measured regularly (e.g., weekly) using calipers.
-
Tumor volume is calculated using the formula: (π/6) x length x width².
-
For LNCaP xenografts, mice are castrated when serum PSA levels reach a predetermined threshold (e.g., 25 ng/ml), and treatment begins when PSA levels return to that threshold. For other models, treatment starts when tumors reach a specific volume (e.g., 100 mm³).[4]
-
-
Treatment Administration:
-
Efficacy Endpoints:
-
Primary endpoint: Tumor growth inhibition, assessed by comparing tumor volumes in treated groups to the vehicle control group.
-
Secondary endpoint: Reduction in serum Prostate-Specific Antigen (PSA) levels, measured from blood samples.
-
Toxicity is monitored by observing changes in body weight, physical appearance, and behavior.[4]
-
Logical Comparison of this compound and Enzalutamide
The key distinction between this compound and enzalutamide lies in their target and, consequently, their ability to overcome resistance.
Conclusion
This compound presents a promising alternative therapeutic strategy for prostate cancer by targeting the DNA-binding domain of the androgen receptor. The preclinical in vivo data strongly suggests its potential to be effective in patient populations that have developed resistance to current LBD-targeting therapies like enzalutamide. Further clinical investigation is warranted to validate these findings and establish the safety and efficacy of this compound in patients with advanced prostate cancer.
References
- 1. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Androgen Receptor Inhibitors: A Comparative Guide to VPC-14449
For researchers, scientists, and drug development professionals navigating the complexities of androgen receptor (AR) signaling in prostate cancer, this guide provides a comparative analysis of VPC-14449, a novel AR inhibitor. By examining its unique mechanism of action and performance against established second-generation inhibitors, this document aims to offer a comprehensive resource supported by available experimental data.
This compound is a small molecule inhibitor that distinguishes itself by targeting the DNA-binding domain (DBD) of the androgen receptor.[1][2] This mechanism is a departure from second-generation AR inhibitors like enzalutamide, apalutamide, and darolutamide, which all target the ligand-binding domain (LBD) of the receptor.[2][3] The unique binding site of this compound offers a potential advantage in overcoming resistance mechanisms that arise from mutations in the LBD or the expression of AR splice variants that lack the LBD, such as AR-V7.[2][4]
Comparative Efficacy and Performance
Studies have demonstrated the potency of this compound in inhibiting AR transcriptional activity and the growth of prostate cancer cells. Its efficacy has been evaluated in various cell lines, including those resistant to conventional anti-androgen therapies.
In Vitro Studies
This compound has been shown to potently inhibit the full-length AR in LNCaP cells and suppress the growth of various castration-resistant prostate cancer (CRPC) cell lines.[4] Notably, it has demonstrated activity in models expressing mutated AR or constitutively active AR variants.[4] The inhibitory concentration (IC50) for full-length human AR is reported to be 0.34 μM.[1]
| Compound | Target Domain | Cell Line | IC50 (μM) | Effect on AR-V7 | Reference |
| This compound | DNA-Binding Domain (DBD) | LNCaP | 0.34 | Inhibits activity | [1] |
| Enzalutamide | Ligand-Binding Domain (LBD) | LNCaP | Not explicitly stated in provided results | Ineffective | [4] |
| Apalutamide | Ligand-Binding Domain (LBD) | Not specified | Not specified | Ineffective | [3] |
| Darolutamide | Ligand-Binding Domain (LBD) | Not specified | Not specified | Ineffective | [3] |
In Vivo Studies
In xenograft models using LNCaP cells, this compound administered at 100 mg/kg intraperitoneally twice daily for four weeks effectively reduced tumor volume and suppressed Prostate-Specific Antigen (PSA) production, with no significant decrease in body weight.[1] This suggests in vivo activity against androgen-sensitive prostate cancer.
Mechanism of Action: A Divergent Path
The distinct mechanisms of action of this compound and LBD-targeted inhibitors are crucial for understanding their potential applications and the possibility of overcoming drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative efficacy of second-generation androgen receptor inhibitors for treating prostate cancer: A systematic review and network meta-analysis [frontiersin.org]
- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of VPC-14449: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of VPC-14449, a potent and selective inhibitor of the DNA-binding domain of the androgen receptor (AR-DBD). Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory personal protective equipment (PPE) should be worn at all times when handling this compound, including safety glasses, a lab coat, and gloves. All manipulations of the solid compound or concentrated stock solutions should be performed in a chemical fume hood.
Storage
-
Solid (Powder): Store at -20°C.[1]
-
In Solvent: Store at -80°C. Stock solutions in DMSO are stable for up to 3 months at -20°C.[1]
Proper Disposal Procedures for this compound
As a cytotoxic research compound, all waste contaminated with this compound must be treated as hazardous waste. Proper segregation and disposal are mandatory to ensure safety and regulatory compliance.
Waste Segregation
All materials that have come into contact with this compound must be segregated at the point of generation into appropriate, clearly labeled hazardous waste containers.
| Waste Category | Description | Disposal Container |
| Bulk Chemical Waste | Unused or expired solid this compound, concentrated stock solutions, and materials heavily contaminated with the compound (e.g., from a spill cleanup). | Black hazardous waste container, clearly labeled "Hazardous Waste - Chemotherapy" and "this compound". |
| Trace Contaminated Waste | Items with residual contamination, such as empty vials, pipette tips, centrifuge tubes, gloves, gowns, and other disposable labware. An "RCRA empty" container holds less than 3% of the former volume. | Yellow sharps or waste container, clearly labeled "Trace Chemotherapy Waste" and "this compound". |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Puncture-proof yellow or red sharps container with a cytotoxic sticker, labeled "this compound". |
| Liquid Waste | Aqueous solutions containing this compound from cell culture media or other experimental procedures. | Labeled, leak-proof hazardous waste container. Do not dispose of down the drain. |
Disposal Method
The final disposal of all this compound-contaminated waste must be through incineration at a licensed hazardous waste facility.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste containers.
Decontamination Protocol
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, follow this procedure:
-
Initial Containment (for spills): Cover the spill with absorbent material.
-
Decontamination:
-
Prepare a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).
-
Using low-lint wipes, clean the contaminated area with the detergent solution in overlapping, unidirectional strokes.
-
Wipe the area with 70% isopropyl alcohol.
-
For a final rinse, wipe the area with sterile water.
-
-
Waste Disposal: Dispose of all cleaning materials in the appropriate hazardous waste container (black container for grossly contaminated materials).
Experimental Protocols
This compound has been shown to suppress cell viability and AR transcriptional activity in various prostate cancer cell lines.[3]
Cell Viability Assay
This protocol is adapted from studies on this compound in prostate cancer cell lines.[3]
-
Cell Seeding: Seed LNCaP, C4-2, MR49F, or 22Rv1 cells in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.01-100 μM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
LNCaP Xenograft Mouse Model
This protocol is based on in vivo studies of this compound.[4]
-
Cell Implantation: Subcutaneously implant LNCaP cells into castrated male immunodeficient mice.
-
Tumor Growth: Monitor tumor growth and serum PSA levels.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 100 mg/kg, intraperitoneally, twice daily) or a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, collect tumors and serum for further analysis.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various prostate cancer cell lines.
Table 1: IC50 Values for AR Transactivation
| Cell Line | IC50 (μM) |
| LNCaP | 0.34 |
| C4-2 | 1.2 |
| MR49F | 2.1 |
| 22Rv1 | 4.6 |
Data adapted from Dalal et al., 2017.[3]
Table 2: IC50 Values for Cell Viability
| Cell Line | IC50 (μM) |
| LNCaP | 2.1 |
| C4-2 | 4.9 |
| MR49F | 8.3 |
| 22Rv1 | 13.2 |
Data adapted from Dalal et al., 2017.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound inhibiting androgen receptor binding to DNA.
Caption: Workflow for in vitro and in vivo testing of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure: Handling of Novel Chemical Compound VPC-14449
Disclaimer: No specific public data was found for a compound designated "VPC-14449." This document provides a general framework for the safe handling of a novel or uncharacterized chemical entity based on standard laboratory safety principles. A comprehensive, compound-specific risk assessment must be performed by qualified personnel before any handling.
Immediate Safety & Hazard Assessment
Given the unknown nature of this compound, it must be treated as a hazardous substance. A thorough risk assessment should be conducted, considering potential routes of exposure (inhalation, ingestion, skin contact) and potential hazards (toxicity, flammability, reactivity, corrosivity). The Safety Data Sheet (SDS) is the primary source of information; if one is not available, the compound should be handled with the highest level of precaution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects against splashes, aerosols, and airborne particles. A face shield should be used in addition to goggles when there is a significant splash hazard. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | An inner nitrile glove provides a base layer of protection, while an outer glove (e.g., thicker nitrile or neoprene) can be changed frequently to prevent contamination. The specific glove material should be selected based on chemical compatibility tests if possible. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex or treated cotton is essential to protect against splashes and potential fire hazards. It should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | Certified Respirator (e.g., N95 or higher) | Required when handling the compound as a powder or if there is a risk of aerosol generation. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the anticipated exposure. |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for safely handling this compound. The following diagram illustrates the key steps from receiving the compound to its experimental use.
Caption: Workflow for handling this compound from receipt to experimental use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a dedicated solid hazardous waste container immediately after use. |
| Contaminated Solvents/Solutions | Collect in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated solvents if required by institutional policy. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as solid hazardous waste. |
All waste must be disposed of through the institution's official hazardous waste management program.
Hypothetical Experimental Protocol: Assessing Compound Stability
To characterize a new compound like this compound, its stability under various conditions is often assessed.
Objective: To determine the stability of this compound in a common buffer solution over time at different temperatures.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS), pH 7.4.
-
Aliquot the 100 µM solution into separate tubes for each time point and temperature.
-
Incubate the tubes at three different temperatures: 4°C, 25°C (room temperature), and 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each temperature condition.
-
Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of this compound.
-
The results can be used to determine the degradation kinetics of the compound.
Hypothetical Signaling Pathway Inhibition
If this compound is being developed as a therapeutic agent, it might be designed to inhibit a specific signaling pathway involved in a disease. The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a cancer-related pathway.
Caption: this compound as a hypothetical inhibitor of Kinase B in a signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
